BCN-PEG4-Ts
Description
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Structure
2D Structure
Properties
Molecular Formula |
C26H37NO8S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H37NO8S/c1-21-8-10-22(11-9-21)36(29,30)35-19-18-33-17-16-32-15-14-31-13-12-27-26(28)34-20-25-23-6-4-2-3-5-7-24(23)25/h8-11,23-25H,4-7,12-20H2,1H3,(H,27,28)/t23-,24+,25? |
InChI Key |
BVLKUKUIWYRWGZ-XMGLRAKGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BCN-PEG4-Ts: A Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[6.1.0]nonyne-tetraethylene glycol-tosylate (BCN-PEG4-Ts) is a heterobifunctional linker molecule designed for applications in bioconjugation and drug development. It incorporates a strained alkyne (BCN) for copper-free click chemistry and a tosylate group, a good leaving group for nucleophilic substitution reactions. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential applications of this compound, with a focus on its role in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols, key quantitative data, and workflow visualizations are presented to enable researchers to effectively utilize this versatile linker in their work.
Introduction
The field of bioconjugation has been significantly advanced by the development of "click chemistry," a set of reactions that are rapid, high-yielding, and biocompatible. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a prominent example of copper-free click chemistry, enabling the covalent ligation of molecules in complex biological environments. This compound is a linker that leverages the principles of SPAAC through its bicyclo[6.1.0]nonyne (BCN) moiety.
In addition to the BCN group, this linker possesses a tosylate (Ts) functional group. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for covalent bond formation with nucleophilic amino acid residues on biomolecules, such as the primary amines of lysine or the thiols of cysteine. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer improves the aqueous solubility of the linker and the resulting bioconjugate, which can be advantageous for in vivo applications.
This guide will delve into the technical details of this compound, providing researchers with the necessary information to incorporate this linker into their drug development and bioconjugation workflows.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application. While specific experimental data for this compound is not widely published, the properties can be inferred from its constituent parts.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₂₅H₃₅NO₇S | Calculated |
| Molecular Weight | 493.61 g/mol | Calculated |
| Appearance | Likely an oil or waxy solid | Based on similar PEGylated compounds |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, DCM). The PEG4 spacer enhances solubility in aqueous solutions. | Inferred from PEG chemistry |
| Stability | The BCN ring can be sensitive to strong reducing agents. The tosylate group is susceptible to hydrolysis, especially under basic or acidic conditions. Should be stored desiccated at low temperatures (-20°C). | Based on known reactivity of BCN and tosylates |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, BCN-PEG4-OH, followed by the tosylation of the terminal hydroxyl group.
Synthesis of BCN-PEG4-OH
The synthesis of the alcohol precursor, BCN-PEG4-OH, can be achieved through the reaction of an amine-reactive BCN derivative (e.g., BCN-NHS ester) with an amino-PEG4-alcohol.
Experimental Protocol: Synthesis of BCN-PEG4-OH
-
Materials:
-
BCN-NHS ester
-
Amino-PEG4-alcohol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane and methanol)
-
-
Procedure:
-
Dissolve Amino-PEG4-alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DMF.
-
To this solution, add a solution of BCN-NHS ester (1 equivalent) in anhydrous DMF dropwise at room temperature with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure BCN-PEG4-OH.
-
Characterize the product by ¹H NMR and mass spectrometry.
-
Tosylation of BCN-PEG4-OH
The terminal hydroxyl group of BCN-PEG4-OH is then converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: Tosylation of BCN-PEG4-OH
-
Materials:
-
BCN-PEG4-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate and hexanes)
-
-
Procedure:
-
Dissolve BCN-PEG4-OH (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2-4 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterize the final product by ¹H NMR and mass spectrometry.
-
Mechanism of Action in Bioconjugation
This compound is a bifunctional linker, enabling a two-step conjugation strategy.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN moiety of the linker reacts with an azide-functionalized molecule via a [3+2] cycloaddition reaction. This reaction is highly selective and bioorthogonal, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This makes it ideal for conjugating molecules to sensitive biological systems.
Nucleophilic Substitution of the Tosylate Group
The tosylate group is an excellent leaving group and can be displaced by nucleophiles present on biomolecules. The primary targets for this reaction are the ε-amino group of lysine residues and the thiol group of cysteine residues on proteins, such as antibodies. This reaction typically proceeds via an S_N2 mechanism.
Applications in Antibody-Drug Conjugate (ADC) Development
This compound is well-suited for the development of ADCs. In a typical workflow, a cytotoxic drug (payload) is first modified with an azide group. This azide-modified payload is then reacted with this compound via SPAAC to form a payload-linker conjugate. Subsequently, this conjugate, now bearing a reactive tosylate group, is conjugated to an antibody.
Conjugation to Antibody Lysine Residues
The surface of a typical antibody contains numerous lysine residues with solvent-accessible primary amines. These amines can act as nucleophiles to displace the tosylate group of the payload-linker conjugate, forming a stable secondary amine linkage.
Experimental Protocol: Conjugation to Antibody Lysine Residues
-
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 8.0-9.0)
-
This compound-Payload conjugate dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO)
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) system for purification
-
-
Procedure:
-
Adjust the pH of the antibody solution to 8.0-9.0 to deprotonate the lysine ε-amino groups, increasing their nucleophilicity.
-
Add the this compound-Payload solution to the antibody solution at a desired molar ratio (e.g., 5-10 fold excess of the linker-payload). The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle agitation.
-
Monitor the progress of the conjugation by techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the drug-to-antibody ratio (DAR).
-
Quench the reaction by adding a quenching buffer to react with any unreacted linker-payload.
-
Purify the resulting ADC using SEC to remove unconjugated linker-payload and any aggregates.
-
Conjugation to Antibody Cysteine Residues
For more site-specific conjugation, interchain disulfide bonds in the antibody's hinge region can be selectively reduced to generate free thiol groups. These thiols are potent nucleophiles that can react with the tosylate group of the payload-linker conjugate.
Experimental Protocol: Conjugation to Antibody Cysteine Residues
-
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound-Payload conjugate in a compatible organic solvent (e.g., DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
-
-
Procedure:
-
Incubate the antibody with a controlled amount of a reducing agent (e.g., 2-5 equivalents of TCEP) to selectively reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
Immediately add the this compound-Payload solution to the reduced antibody.
-
Incubate the reaction at room temperature for 2-12 hours.
-
Monitor the conjugation and DAR as described for lysine conjugation.
-
Quench the reaction with a thiol-containing reagent like N-acetylcysteine.
-
Purify the ADC using SEC.
-
Quantitative Data and Stability
| Parameter | Expected Value/Trend | Considerations |
| SPAAC Reaction Kinetics | Fast, typically complete within hours at room temperature. | Reaction rate is dependent on the concentration of reactants and the specific azide used. |
| Tosylate Reaction with Amines | Slower than SPAAC, may require elevated temperatures and longer reaction times (hours to overnight). | pH-dependent, with optimal rates at pH 8.0-9.0. |
| Tosylate Reaction with Thiols | Generally faster than with amines at neutral pH. | Thiols are more nucleophilic than amines at physiological pH. |
| Stability in Aqueous Buffers | The tosylate group is prone to hydrolysis, which increases with pH and temperature. The BCN group is relatively stable but can react with thiols. | Use freshly prepared solutions. Minimize exposure to high pH and temperature for extended periods. |
Conclusion
This compound is a promising heterobifunctional linker with significant potential in the field of bioconjugation and drug development. Its dual reactivity, combining the bioorthogonality of SPAAC with the well-established chemistry of tosylate displacement, offers a versatile platform for the construction of complex biomolecules, particularly ADCs. The inclusion of a PEG spacer further enhances its utility by improving solubility and pharmacokinetic profiles. While further studies are needed to fully characterize its quantitative performance, the principles outlined in this guide provide a solid foundation for researchers to begin exploring the applications of this compound in their own work. Careful consideration of reaction conditions and stability will be key to maximizing the potential of this powerful bioconjugation tool.
An In-depth Technical Guide to the BCN-PEG4-Ts Linker in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BCN-PEG4-Ts linker, detailing its mechanism of action in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), relevant quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in bioconjugation, drug development, and chemical biology.
Introduction to this compound
This compound is a heterobifunctional linker molecule designed for bioconjugation, most notably in the synthesis of antibody-drug conjugates (ADCs). It is composed of three key functional components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that serves as the reactive handle for copper-free "click chemistry." The significant ring strain in the BCN moiety drives the highly efficient and selective reaction with azide-functionalized molecules in a bioorthogonal manner[1][2]. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds readily under physiological conditions without the need for cytotoxic copper catalysts[3][4].
-
Polyethylene Glycol (PEG4): A tetra-polyethylene glycol spacer. This hydrophilic linker enhances the aqueous solubility of the molecule and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic profile of the final bioconjugate[5].
-
Tosyl (Ts) Group: A p-toluenesulfonyl group that acts as an excellent leaving group. The tosylate is susceptible to nucleophilic attack by functional groups such as amines (e.g., lysine residues in proteins) or thiols (e.g., cysteine residues), forming a stable covalent bond. This functionality allows for the initial conjugation of the linker to a biomolecule.
The this compound linker is, therefore, a valuable tool for covalently attaching molecules of interest to biomolecules in a specific and efficient manner.
Mechanism of Action in SPAAC
The utility of the this compound linker is realized in a two-stage process. First, the tosyl group is displaced by a nucleophile on a target biomolecule. Second, the BCN group on the now-conjugated linker reacts with an azide-functionalized molecule via SPAAC.
Initial Bioconjugation via Nucleophilic Substitution
The primary role of the tosyl group is to serve as a reactive site for the attachment of the linker to a biomolecule, such as an antibody. The sulfur atom of the tosylate is electrophilic and readily undergoes nucleophilic substitution when reacted with primary amines or thiols present on the surface of the biomolecule. This reaction forms a stable covalent bond (an amine or thioether linkage) and releases p-toluenesulfonate as a byproduct. This initial conjugation step is crucial for positioning the BCN moiety on the biomolecule for the subsequent SPAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Once the BCN-PEG4 linker is attached to the target biomolecule, the BCN group is available for the SPAAC reaction. This reaction is a [3+2] cycloaddition between the strained alkyne (BCN) and an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent probe, or another biomolecule). The reaction is driven by the release of the high ring strain of the BCN molecule, which significantly lowers the activation energy of the cycloaddition. This allows the reaction to proceed rapidly and with high yield at physiological temperatures and pH, without interfering with native biological functional groups, making it a truly bioorthogonal reaction. The product of the SPAAC reaction is a stable triazole linkage.
Mechanism of this compound in Bioconjugation.
Quantitative Data
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | ~0.14 | CD₃CN/D₂O |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 | Not specified |
| BCN-acid | Benzyl azide | 0.20 | Acetonitrile/Water |
| Bicyclo[6.1.0]nonyne (BCN) | Simple azides | 0.01 - >1.0 | Varies |
Experimental Protocols
The following protocols provide detailed methodologies for the use of a this compound linker in a typical bioconjugation application, such as the synthesis of an antibody-drug conjugate (ADC).
Protocol for Antibody-Linker Conjugation
This protocol describes the conjugation of the this compound linker to an antibody via nucleophilic attack of lysine residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO)
-
Spin desalting columns (or other buffer exchange apparatus)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS (pH 7.4).
-
The resulting BCN-functionalized antibody can be quantified by measuring absorbance at 280 nm.
-
Protocol for SPAAC Reaction with an Azide-Payload
This protocol details the "click" reaction between the BCN-functionalized antibody and an azide-containing payload.
Materials:
-
BCN-functionalized antibody (from Protocol 4.1)
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
To the BCN-functionalized antibody in PBS, add a 3- to 5-fold molar excess of the azide-functionalized payload. If the payload is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the final antibody-drug conjugate (ADC) using an SEC system to remove any unreacted payload and potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
The purified ADC can be characterized by methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by mass spectrometry to confirm the final conjugate mass.
-
ADC Synthesis Workflow using this compound.
Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of a BCN-based SPAAC reaction.
Materials:
-
BCN-functionalized molecule
-
Azide-containing molecule
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the BCN-functionalized molecule and the internal standard in the deuterated solvent to known concentrations (e.g., 5 mM).
-
-
Reaction Initiation:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a known concentration of the azide-containing molecule (e.g., 2-12 equivalents) to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C).
-
-
Time-Course Monitoring:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the appropriate integrated rate law expression for a second-order reaction (e.g., ln([Azide]/[BCN]) vs. time if initial concentrations are different) to determine the second-order rate constant (k₂).
-
NMR Kinetics Workflow for SPAAC Reactions.
Conclusion
The this compound linker is a powerful and versatile tool for bioconjugation, enabling the efficient and specific covalent attachment of various payloads to biomolecules. Its mechanism of action, leveraging a stable nucleophilic substitution for initial conjugation and a rapid, bioorthogonal SPAAC reaction for payload attachment, makes it particularly well-suited for the development of complex biotherapeutics like antibody-drug conjugates. The quantitative kinetic data for the BCN moiety and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute successful bioconjugation strategies.
References
- 1. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the precise linking of molecules to proteins, antibodies, and other biological entities is a critical factor in the development of next-generation therapeutics and diagnostics. The choice of the chemical linker that bridges these components profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a cornerstone technology. This guide focuses specifically on the function and application of the discrete PEG4 spacer—a chain of four ethylene glycol units—a widely utilized tool in modern bioconjugation. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Functions of the PEG4 Spacer in Bioconjugation
The integration of a PEG4 spacer into a bioconjugate's design imparts several key advantages that can significantly enhance its therapeutic potential. These benefits are derived from the fundamental chemical properties of the polyethylene glycol chain.
Enhanced Hydrophilicity and Solubility: A primary and significant advantage of incorporating a PEG4 spacer is the enhancement of the bioconjugate's hydrophilicity.[1] Many potent therapeutic payloads, such as the cytotoxic drugs used in ADCs, are inherently hydrophobic.[2][3] This hydrophobicity can lead to aggregation of the bioconjugate, compromising its stability and leading to rapid clearance from circulation.[] The ethylene glycol units of the PEG4 spacer are hydrophilic, which increases the overall water solubility of the conjugate, thereby preventing aggregation and improving its formulation and handling.[2]
Improved Pharmacokinetics: By increasing hydrophilicity, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index. The hydrophilic nature of the PEG spacer creates a hydration shell around the conjugate, which can shield it from enzymatic degradation and reduce clearance by the kidneys.
Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer that masks immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response against the conjugate. This "shielding" effect also protects the bioconjugate from enzymatic degradation, enhancing its stability in biological fluids.
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules. This separation is often essential for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. While extensive data directly comparing a PEG4 spacer to other lengths across all platforms is not always consolidated, studies on ADCs provide valuable insights into these effects.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| PEG Linker Length | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This table illustrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of the ADC, with a significant improvement observed up to PEG8.
Table 2: Impact of PEG Linker Length on in vitro Cytotoxicity of an Affibody-Drug Conjugate
| PEG Linker Size | Fold Reduction in Cytotoxicity |
| No PEG | 1 |
| 4 kDa | 4.5 |
| 10 kDa | 22 |
Data adapted from a study on miniaturized affibody-based drug conjugates. This table highlights a potential trade-off, where longer PEG chains can sometimes lead to a reduction in immediate in vitro potency, likely due to steric hindrance.
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data from a study on a trastuzumab-DM1 conjugate. This data suggests that the architecture of the PEG linker is also a critical factor, with a branched or pendant configuration potentially offering superior shielding of the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing PEG4 spacers. Below are representative protocols for the two most common conjugation chemistries.
Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines
This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to a protein, such as an antibody, by targeting primary amines on lysine residues.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin, NHS-PEG4-Drug)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Antibody:
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified first. This can be achieved by buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Preparation of NHS-PEG4-Linker Solution:
-
Allow the vial of the NHS-PEG4-linker to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.
-
Immediately before use, dissolve the NHS-PEG4-linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS-PEG4-linker solution to achieve the desired molar excess (a starting point is a 10-20 fold molar excess of linker to antibody).
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate (e.g., via A280 measurement).
-
Characterize the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or HIC.
-
Protocol 2: Maleimide-PEG4 Conjugation to Sulfhydryl Groups
This protocol outlines the conjugation of a thiol-reactive PEG4 linker (e.g., Maleimide-PEG4-Payload) to a protein containing free sulfhydryl groups, typically from cysteine residues.
Materials:
-
Protein with free sulfhydryl groups in a sulfhydryl-free buffer (e.g., PBS with 5-10 mM EDTA, pH 6.5-7.5)
-
Reducing agent (if necessary, e.g., TCEP)
-
Maleimide-PEG4-Linker
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Protein:
-
If the protein's sulfhydryl groups are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column, buffer exchanging into a degassed, sulfhydryl-free buffer (e.g., PBS with EDTA, pH 6.5-7.5).
-
-
Preparation of Maleimide-PEG4-Linker Solution:
-
Immediately before use, dissolve the Maleimide-PEG4-linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Maleimide-PEG4-linker solution to the reduced protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the conjugate to remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the purified conjugate for protein concentration and degree of labeling using methods similar to those for NHS-ester conjugates.
-
Visualizing the Role of PEG4 Spacers in Bioconjugation
The following diagrams, rendered in the DOT language, illustrate key experimental workflows and mechanisms where a PEG4 spacer is employed.
Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.
Caption: Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.
Caption: Mechanism of Targeted Protein Degradation by a PROTAC with a PEG4 Spacer.
Conclusion
The PEG4 spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The ability to fine-tune the properties of complex biologics through the rational incorporation of PEG4 spacers underscores its importance as an indispensable tool for researchers, scientists, and drug development professionals in the creation of safer and more effective therapeutics.
References
An In-depth Technical Guide to the Synthesis and Purification of BCN-PEG4-Ts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[6.1.0]nonyne-PEG4-Tosylate (BCN-PEG4-Ts) is a heterobifunctional linker molecule integral to the field of bioconjugation and drug delivery. As a key component in the construction of Antibody-Drug Conjugates (ADCs), it facilitates the attachment of therapeutic payloads to antibodies. The BCN (bicyclo[6.1.0]nonyne) group, a strained alkyne, allows for copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient in complex biological environments. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, while the tosylate (Ts) group serves as an excellent leaving group for nucleophilic substitution, enabling the covalent attachment to various nucleophiles on biomolecules. This guide provides a comprehensive overview of the synthesis and purification methods for this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the tosylation of its precursor, BCN-PEG4-OH. This reaction involves the conversion of the terminal hydroxyl group of the PEG4 chain into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Chemical Synthesis Pathway
Caption: Chemical synthesis pathway for this compound.
Experimental Protocol: Tosylation of BCN-PEG4-OH
The following is a generalized protocol for the tosylation of an alcohol. This procedure should be optimized for the specific substrate, BCN-PEG4-OH.
Materials and Reagents:
-
BCN-PEG4-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve BCN-PEG4-OH (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 - 2.0 eq.) followed by a catalytic amount of DMAP (0.05 - 0.1 eq.).
-
Tosylation Reaction: Add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water, 1 M HCl (if pyridine is used as a base), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Table 1: Suggested Stoichiometry for this compound Synthesis
| Reagent | Molar Equivalent | Purpose |
| BCN-PEG4-OH | 1.0 | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 | Tosylating agent |
| Triethylamine (TEA) | 1.5 - 2.0 | Base to neutralize HCl byproduct |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 | Catalyst to accelerate the reaction |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Purification of this compound
The crude product obtained after synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the purification of PEGylated compounds.
Experimental Workflow
Caption: General experimental workflow for this compound.
Preparative HPLC Method
A reverse-phase HPLC method is generally suitable for the purification of this compound. The following table outlines a suggested starting method that may require optimization.
Table 2: Suggested Preparative HPLC Method for this compound Purification
| Parameter | Suggested Condition |
| Column | Reverse-phase C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile |
| Gradient | A linear gradient from 5-95% B over 30-60 minutes |
| Flow Rate | Dependent on column diameter (typically 10-50 mL/min) |
| Detection | UV at 254 nm and/or Evaporative Light Scattering Detector (ELSD) |
| Injection | Crude product dissolved in a minimal amount of mobile phase or a compatible solvent |
Characterization and Quality Control
The identity and purity of the final this compound product should be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful tosylation of the primary alcohol. The appearance of characteristic aromatic proton signals from the tosyl group and a downfield shift of the adjacent methylene protons of the PEG chain are indicative of a successful reaction.
Table 3: Purity of Commercially Available this compound Analogs
| Product | Supplier Purity Specification |
| endo-BCN-PEG4-NHS ester | >95% |
| endo-BCN-PEG4-amine | >98% |
Note: This table reflects the purity of related, commercially available BCN-PEG4 derivatives and serves as a benchmark for the expected purity of synthesized this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The provided experimental protocol for tosylation serves as a robust starting point for laboratory synthesis. Optimization of reaction conditions and purification methods will be crucial to achieve high yield and purity of the final product. The successful synthesis and purification of this compound are critical steps in the development of advanced bioconjugates for therapeutic and research applications.
An In-depth Technical Guide to the Tosylate Leaving Group in BCN-PEG4-Ts for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[6.1.0]nonyne-polyethylene glycol(4)-tosylate (BCN-PEG4-Ts) is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development. It combines the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of click chemistry, with the classic and reliable chemistry of the tosylate leaving group. This dual functionality allows for a modular and strategic approach to the synthesis of complex biomolecular conjugates, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of the this compound linker, with a specific focus on the chemical properties and reactivity of its tosylate functional group. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile linker in their work.
Chemical Properties and Structure
This compound is characterized by three key chemical motifs: the BCN ring, a hydrophilic PEG4 spacer, and a terminal tosylate group.
| Property | Value | Source |
| Chemical Formula | C₂₆H₃₇NO₈S | |
| Molecular Weight | 523.64 g/mol |
The bicyclo[6.1.0]nonyne (BCN) moiety is a strained alkyne that readily participates in copper-free click chemistry reactions with azide-functionalized molecules. The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that enhances the aqueous solubility of the linker and the resulting conjugate, which can be crucial for biological applications.
The focus of this guide, the tosylate group (Ts), is an excellent leaving group in nucleophilic substitution reactions. It is the p-toluenesulfonate ester of the corresponding alcohol. The tosylate anion is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles. This reactivity is central to the utility of this compound as a linker, allowing for the covalent attachment of various molecular entities, such as cytotoxic drugs or E3 ligase ligands.
The Tosylate Group as a Leaving Group
The effectiveness of the tosylate group as a leaving group stems from the stability of the resulting tosylate anion (p-toluenesulfonate). The negative charge on the oxygen atom is delocalized across the sulfonate group through resonance, significantly lowering its basicity and making it a weak conjugate base of a strong acid (p-toluenesulfonic acid). This inherent stability is the thermodynamic driving force for its displacement in nucleophilic substitution reactions.
The reaction typically proceeds via an Sₙ2 mechanism, particularly when the tosylate is attached to a primary carbon, as is the case in the PEG spacer of this compound. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the this compound linker and the incoming nucleophile.
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it a valuable tool for the modular synthesis of complex bioconjugates. A common strategy involves first reacting the tosylate end of the linker with a payload molecule (e.g., a small molecule drug) that contains a suitable nucleophile. This creates a BCN-functionalized payload. In a subsequent step, this intermediate can be conjugated to an azide-modified biomolecule, such as an antibody or a protein, via a SPAAC reaction. This approach allows for the purification of the linker-payload conjugate before the final bioconjugation step, which can simplify the overall workflow and purification of the final product.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The BCN group on the linker reacts with an azide group that has been site-specifically introduced into the antibody, ensuring a homogenous drug-to-antibody ratio (DAR). The tosylate group provides the reactive handle for the covalent attachment of the drug.
PROTACs
For PROTACs, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The modular nature of the synthesis allows for the independent preparation of the two ligand-linker fragments, followed by their conjugation via the click chemistry reaction.
Experimental Protocols
General Protocol for Tosylation of a PEG-Alcohol (Precursor to this compound)
This protocol describes the conversion of a terminal hydroxyl group on a PEG chain to a tosylate.
Materials:
-
BCN-PEG4-OH (the alcohol precursor)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Argon or nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve BCN-PEG4-OH in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (typically 1.2-1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (typically 1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Substitution of this compound with an Amine
This protocol outlines the reaction of this compound with a primary or secondary amine to form a new carbon-nitrogen bond.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Inert atmosphere (argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing molecule in the anhydrous solvent under an inert atmosphere.
-
Add this compound (typically 1.0-1.2 equivalents) to the solution.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography or preparative HPLC.
General Protocol for Nucleophilic Substitution of this compound with Sodium Azide
This protocol describes the conversion of the tosylate to an azide, which can be useful for subsequent click chemistry reactions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add sodium azide (typically 1.5-3.0 equivalents).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring the progress by TLC or LC-MS. Caution: Sodium azide is toxic and can be explosive. Handle with appropriate safety precautions.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the BCN-PEG4-azide product by column chromatography.
Visualizations
Logical Workflow for ADC Synthesis using this compound
Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Signaling Pathway Context: ADC Targeting a Cancer Cell Receptor
Caption: A simplified signaling pathway illustrating the mechanism of action for an ADC.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers a strategic advantage in the synthesis of complex bioconjugates. The robust and well-characterized reactivity of the tosylate leaving group allows for the efficient attachment of a wide variety of molecules through nucleophilic substitution. When combined with the bioorthogonal nature of the BCN group for SPAAC, this linker provides a modular and reliable platform for researchers in drug development and chemical biology. A thorough understanding of the principles governing the reactivity of the tosylate group is essential for the successful design and execution of synthetic strategies employing this compound.
An In-Depth Technical Guide to BCN-PEG4-Ts for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BCN-PEG4-Ts, a heterobifunctional linker utilized in the development of antibody-drug conjugates (ADCs). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge required to effectively employ this linker in their ADC programs. This document will delve into the core principles of this compound, its mechanism of action, and detailed protocols for its application and evaluation.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-drug conjugates are a transformative class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[2]
The three primary components of an ADC are the monoclonal antibody, the cytotoxic payload, and the linker that covalently connects them.[2] The linker is a critical element that dictates the stability, pharmacokinetics, and efficacy of the ADC.[] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet facilitate efficient payload liberation upon internalization into the target cancer cell.[]
The this compound Linker: A Detailed Examination
The this compound linker is a sophisticated chemical entity designed for advanced bioconjugation. It comprises three key functional components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is highly reactive towards azides via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is exceptionally specific and can be performed under mild, physiological conditions without interfering with native biological functional groups, making it ideal for conjugating sensitive biomolecules like antibodies.
-
Tetra-Polyethylene Glycol (PEG4): A hydrophilic spacer that imparts several beneficial properties to the ADC. The PEG4 moiety enhances the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic payloads that have a propensity for aggregation. This improved solubility can lead to better manufacturing processes, enhanced stability, and more favorable pharmacokinetic profiles. The PEG spacer also provides spatial separation between the antibody and the payload, which can minimize steric hindrance during conjugation and potentially influence the biological activity of the final ADC.
-
Tosyl (Ts) Group: A tosylate is an excellent leaving group, making the this compound linker reactive towards nucleophilic functional groups on the antibody, such as amines (from lysine residues) or thiols (from cysteine residues). The tosyl group allows for a stable covalent bond to be formed with the antibody. While NHS esters are more commonly used for amine-reactive conjugation, tosylates offer an alternative with potentially different reactivity profiles and stability characteristics.
Mechanism of Action of ADCs Employing this compound
The general mechanism of action for an ADC constructed with a this compound linker is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Trafficking and Payload Release: The internalized ADC is trafficked to intracellular compartments, such as lysosomes. As this compound is a non-cleavable linker, the release of the cytotoxic payload relies on the degradation of the antibody within the lysosome. This process liberates the payload, which is still attached to the linker and a few amino acid residues from the antibody.
-
Cytotoxicity: The released payload can then exert its cytotoxic effect, leading to cancer cell death.
Quantitative Data on the Impact of PEGylation in ADCs
The inclusion of a PEG spacer, such as the PEG4 moiety in this compound, has a quantifiable impact on the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize representative data from studies comparing PEGylated and non-PEGylated ADCs.
Table 1: Comparison of Physicochemical Properties of PEGylated vs. Non-PEGylated ADCs
| Property | Non-PEGylated ADC | PEGylated ADC | Rationale for Difference |
| Solubility | Lower | Higher | The hydrophilic nature of the PEG spacer counteracts the hydrophobicity of the payload, reducing the tendency for aggregation. |
| Aggregation | Higher propensity | Lower propensity | Improved solubility due to the PEG spacer prevents the formation of aggregates, especially at higher Drug-to-Antibody Ratios (DARs). |
| In Vitro Stability | Variable | Generally higher | The PEG spacer can sterically hinder enzymes that might otherwise degrade the linker or payload. |
Table 2: Comparison of Pharmacokinetic and Efficacy Data for PEGylated vs. Non-PEGylated ADCs
| Parameter | Non-PEGylated ADC | PEGylated ADC | Rationale for Difference |
| Circulation Half-Life | Shorter | Longer | PEGylation increases the hydrodynamic radius of the ADC, reducing renal clearance and leading to a longer circulation time. |
| In Vitro Cytotoxicity (IC50) | Potentially lower (more potent) | Potentially slightly higher (less potent) | The PEG spacer can introduce steric hindrance, which may slightly reduce the immediate cytotoxic effect in vitro. |
| In Vivo Efficacy | Generally lower | Generally higher | The longer circulation half-life of PEGylated ADCs leads to greater tumor accumulation and overall exposure, often resulting in superior in vivo anti-tumor activity despite a potential slight decrease in in vitro potency. |
| Tumor Uptake | Lower | Higher | The extended circulation time allows for more opportunities for the ADC to extravasate into the tumor tissue. |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in the development and evaluation of an ADC using a this compound linker.
Protocol for ADC Conjugation
This protocol describes a two-step process for generating an ADC using a this compound linker, involving the initial modification of the antibody with an azide group, followed by the SPAAC reaction with the BCN-functionalized payload.
Part 1: Azide Modification of the Antibody
This protocol outlines a general method for introducing azide groups onto an antibody via reaction with lysine residues using an azide-functionalized N-hydroxysuccinimide (NHS) ester.
-
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester (or similar azide-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
NHS Ester Reaction: Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO. Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Storage: The purified azide-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Part 2: Conjugation of BCN-Functionalized Payload to Azide-Modified Antibody
This protocol describes the final SPAAC reaction. It assumes the payload has been pre-functionalized with the this compound linker.
-
Materials:
-
Azide-modified antibody (from Part 1)
-
BCN-PEG4-Payload
-
DMSO
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
-
-
Procedure:
-
SPAAC Reaction: To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-PEG4-payload dissolved in a minimal amount of DMSO. The final DMSO concentration should be below 10% v/v to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the ADC using an SEC system to remove the unreacted BCN-PEG4-payload and any potential aggregates. Collect the fractions corresponding to the monomeric ADC.
-
Concentration and Storage: The purified ADC can be concentrated using centrifugal filter units. Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Here are protocols for two common methods for its determination.
Method 1: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Materials and Equipment:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 50 mM Sodium Phosphate with 2 M Sodium Chloride, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 / Acetonitrile / Isopropanol (80/10/10, v/v/v)
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 50 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
-
Method 2: Mass Spectrometry (MS)
MS provides a direct measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.
-
Materials and Equipment:
-
LC-MS system (e.g., Q-TOF)
-
Appropriate column for intact protein analysis (e.g., reversed-phase C4 or size-exclusion column)
-
Mobile phases compatible with MS (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
-
Procedure:
-
Sample Preparation: The ADC sample may require desalting and/or deglycosylation to simplify the mass spectrum.
-
LC-MS Analysis:
-
Inject the prepared ADC sample into the LC-MS system.
-
Separate the ADC species using an appropriate LC gradient.
-
Acquire the mass spectra in the appropriate m/z range for the ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species.
-
Calculate the weighted average DAR based on the relative abundance (peak intensity or area) of each species.
-
-
Protocol for In Vitro Cytotoxicity Assay (MTS Assay)
This assay measures the ability of the ADC to kill target cancer cells in culture.
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the cells and add 100 µL of the different ADC or control antibody concentrations to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
-
Protocol for In Vivo ADC Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
-
Materials and Equipment:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
-
-
Procedure:
-
Tumor Implantation:
-
Harvest the cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 2-5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length × Width^2) / 2.
-
-
Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at different doses).
-
Administer the treatments as per the planned dosing schedule (e.g., intravenously once a week).
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the mice.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
-
Mandatory Visualizations
Experimental Workflows
Caption: A streamlined workflow for the development and evaluation of an ADC.
Signaling Pathway
Caption: A simplified diagram of the HER2 signaling pathway.
References
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioorthogonal chemistry, enabling the covalent linking of molecules within complex biological systems without interfering with native biochemical processes.[1] This powerful ligation technique is a cornerstone of "click chemistry," prized for its high specificity, efficiency, and ability to proceed under physiological conditions (temperature, pH, and aqueous environments) without the need for a cytotoxic copper catalyst.[1][2][3]
The reaction's driving force is the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne, which reacts rapidly and selectively with an azide to form a stable triazole linkage.[4] The bioorthogonal nature of both the cyclooctyne and azide functional groups—meaning they are largely unreactive with biological molecules like proteins and lipids—ensures that the ligation is highly specific to the intended targets. These features have propelled SPAAC to the forefront of fields ranging from chemical biology and drug development to materials science, facilitating applications such as live-cell imaging, antibody-drug conjugation, and the synthesis of novel biomaterials.
Core Principles and Mechanism
SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction where an azide (the 1,3-dipole) reacts with a strained alkyne (the dipolarophile). The key to its catalyst-free nature is the use of a cyclic alkyne, typically a cyclooctyne derivative. The significant bond angle deviation from the ideal 180° of a linear alkyne creates substantial ring strain (approximately 18 kcal/mol). This stored energy lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at ambient temperatures.
Unlike the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC avoids the use of a copper(I) catalyst, which can be toxic to living cells and may compete with radiometals in radiopharmaceutical synthesis. This makes SPAAC exceptionally well-suited for in vivo applications.
Caption: Core mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Data: Reaction Kinetics
The rate of a SPAAC reaction is a critical parameter, typically described by a second-order rate constant (k₂). This rate is highly dependent on the structure of the cyclooctyne, with more strained rings generally exhibiting faster kinetics. However, highly reactive cyclooctynes can sometimes suffer from lower stability. Other factors influencing the reaction rate include the electronic properties of the azide, solvent, pH, and temperature. For instance, reactions are often faster in aqueous solutions like HEPES buffer compared to organic solvents or PBS.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Notes |
|---|---|---|---|
| Dibenzocyclooctynol | DIBO | ~0.1 - 0.3 | Second-generation cyclooctyne with good reactivity and stability. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.6 | Small, highly reactive cyclooctyne, valued for its balance of speed and compact size. |
| Dibenzoazacyclooctyne | DIBAC / DBCO | ~0.3 - 1.22 | Widely used for intracellular experiments due to good kinetics and stability. |
| Biarylazacyclooctynone | BARAC | > 1.0 | Exhibits very fast kinetics but can be unstable in certain conditions. |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Fluorine substitution enhances reactivity. |
Note: Rate constants are approximate and can vary significantly based on the specific azide, solvent, and temperature used in the measurement. Data compiled from reactions with model azides like benzyl azide.
Experimental Protocols
Detailed methodologies are crucial for the successful application of SPAAC. Below are protocols for two common applications: protein labeling and live-cell imaging.
Protocol 1: SPAAC for Protein Bioconjugation
This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized molecule (e.g., a DBCO-conjugated dye or drug).
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4).
-
DBCO-NHS ester or other DBCO-functionalized molecule.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography).
Methodology:
-
Protein Preparation: Ensure the azide-modified protein is purified and dissolved in a suitable reaction buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
DBCO Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO. This should be prepared fresh.
-
Reaction Setup: Add a 2- to 5-fold molar excess of the DBCO reagent to the protein solution. The final concentration of DMSO in the reaction should be kept below 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactants' concentrations and intrinsic reactivity.
-
Monitoring (Optional): The reaction progress can be monitored by methods such as SDS-PAGE (observing a shift in molecular weight), HPLC, or mass spectrometry.
-
Purification: Once the reaction is complete, remove the unreacted DBCO reagent and purify the protein conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to exchange the buffer and remove small molecules.
Protocol 2: Live-Cell Glycan Labeling and Imaging
This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa).
-
Complete cell culture medium.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Methodology:
-
Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac₄ManNAz in the culture medium. Incubate for 48-72 hours to allow for metabolic incorporation of the corresponding azido-sialic acid into cell-surface glycoconjugates.
-
SPAAC Reaction: Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium at a final concentration of 20-50 µM.
-
Cell Treatment: Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz. Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protecting the cells from light.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Imaging: Add imaging medium to the cells. Visualize the fluorescently labeled glycans on the cell surface using a fluorescence microscope with the appropriate filter sets.
Caption: Generalized workflow for SPAAC-mediated bioconjugation.
Applications in Research and Drug Development
The versatility and bioorthogonality of SPAAC have led to its widespread adoption across various scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise control over drug placement leads to more homogeneous ADC populations with improved therapeutic indices.
-
Live-Cell Imaging and Tracking: By labeling biomolecules such as proteins, glycans, and lipids with fluorophores, SPAAC enables the visualization and tracking of these molecules in their native environment, providing insights into complex biological processes.
-
Proteomics and Glycomics: The reaction facilitates the enrichment and subsequent identification of specific classes of proteins or glycans from complex biological samples.
-
Drug Delivery and Discovery: SPAAC is used to synthesize targeted drug delivery systems, where a targeting ligand is conjugated to a drug-loaded nanoparticle or polymer. It is also used in target identification and validation.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and for the functionalization of surfaces.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to BCN-PEG4-Ts: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, BCN-PEG4-Ts, detailing its chemical properties, molecular formula, and applications in bioconjugation and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the chemical modification of biomolecules for therapeutic and diagnostic purposes.
Core Properties of this compound
This compound is a versatile chemical linker that incorporates two distinct reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group and a tosylate (Ts) group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs).
The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency and selectivity in aqueous environments without the need for a cytotoxic copper catalyst. The tosylate group, on the other hand, is an excellent leaving group that is susceptible to nucleophilic attack by primary amines and sulfhydryl groups, enabling the covalent attachment to proteins and other biomolecules.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 523.64 g/mol | [1][2] |
| Molecular Formula | C26H37NO8S | [1][2] |
| PEG Spacer | 4 ethylene glycol units | [1] |
| BCN Reactivity | Azides (via SPAAC) | |
| Tosyl Reactivity | Primary amines, sulfhydryls |
Experimental Protocols
The dual functionality of this compound allows for flexibility in conjugation strategies. The order of reactions can be tailored to the specific biomolecules and payloads being conjugated. Below are generalized protocols for the two primary reaction types involving this linker.
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Moiety
This protocol describes the reaction of the BCN group of this compound with an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., azide-modified antibody, peptide, or payload)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) for stock solutions
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
Prepare the azide-containing molecule in the reaction buffer (PBS, pH 7.2-7.4).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the solution of the azide-containing molecule. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain the integrity of biomolecules like proteins.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules using an appropriate purification method. For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS is recommended.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Nucleophilic Substitution with the Tosylate Moiety
This protocol outlines the reaction of the tosyl group with primary amines (e.g., lysine residues on a protein).
Materials:
-
This compound
-
Molecule containing a primary amine or sulfhydryl group (e.g., protein, peptide)
-
Coupling Buffer: 0.1 M sodium phosphate buffer, pH 8.5-9.5 (for amines). For pH-sensitive molecules, a buffer at pH 7.4 can be used, though reaction times may be longer.
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) for stock solutions
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Prepare the amine-containing molecule in the coupling buffer.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at 37°C for 12-18 hours with gentle mixing. For reactions at room temperature (20-25°C), the incubation time may need to be extended to over 20 hours.
-
-
Quenching:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted tosyl groups. Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the conjugate from excess linker and quenching reagents using a suitable method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using appropriate analytical techniques.
-
Visualizing the Workflow: Synthesis of an Antibody-Drug Conjugate
The following diagram illustrates a potential workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound. In this example, the tosyl group is first reacted with an amine on the antibody, followed by the SPAAC reaction of the BCN group with an azide-modified cytotoxic drug.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Signaling Pathways and Logical Relationships
The primary "pathway" involving this compound is the chemical reaction sequence for bioconjugation. The diagram below illustrates the logical relationship between the functional groups and their respective reaction partners.
Caption: Reactivity pathways of the BCN and Tosyl functional groups present in this compound.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using BCN-PEG4-Ts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of site-specific antibody-drug conjugates (ADCs) and other antibody conjugates requires robust and efficient bioconjugation strategies. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a bioorthogonal method for covalently linking molecules to antibodies under mild physiological conditions.[1][2][3] This is particularly crucial for creating homogenous ADCs with a consistent drug-to-antibody ratio (DAR), which has been shown to improve their pharmacological properties. The BCN-PEG4-Ts linker is a heterobifunctional reagent designed for this purpose. It features a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne for copper-free click chemistry with an azide-modified molecule, and a tosylate (Ts) group. The tosylate is a good leaving group that can react with nucleophilic residues on the antibody surface, primarily the ε-amino group of lysine residues.[4][] The hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance of the final conjugate.
These application notes provide a detailed protocol for the conjugation of antibodies using this compound, enabling the introduction of a BCN moiety onto the antibody for subsequent reaction with an azide-functionalized payload.
Principle of the Method
The antibody conjugation process using this compound is a two-step procedure:
-
Antibody "Arming" with this compound: The tosylate group of this compound reacts with primary amine groups (lysine residues) on the antibody surface via nucleophilic substitution, forming a stable covalent bond. This step introduces the BCN "handle" onto the antibody.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-armed antibody is then reacted with an azide-modified molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a nanoparticle). The strained BCN ring undergoes a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.
This method allows for the non-specific conjugation to surface-exposed lysine residues. For site-specific conjugation, antibody engineering techniques to introduce a uniquely reactive lysine or other nucleophilic residue would be required.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during antibody conjugation experiments. These values should be considered as a starting point, and optimization for specific antibodies and payloads is recommended.
Table 1: Reaction Parameters for Antibody "Arming" with this compound
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |
| This compound Molar Excess | 10 - 30 fold | A higher excess can lead to a higher degree of labeling (DOL), but may also increase the risk of antibody modification at multiple sites and aggregation. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 8.0-8.5 | A slightly basic pH deprotonates the lysine ε-amino group, increasing its nucleophilicity. |
| Reaction Temperature | 4 - 25°C | Lower temperatures (4°C) can be used for longer incubation times to minimize potential antibody degradation. |
| Incubation Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | Added to a final concentration of 50-100 mM to quench any unreacted this compound. |
Table 2: Drug-to-Antibody Ratio (DAR) Analysis of a Trastuzumab Conjugate
| Conjugate | Analytical Method | Average DAR | DAR Distribution |
| Trastuzumab-BCN-PEG4-Payload | Hydrophobic Interaction Chromatography (HIC) | 3.8 | DAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10% |
| Trastuzumab-BCN-PEG4-Payload | Reversed-Phase Liquid Chromatography (RP-LC) | 3.9 | Consistent with HIC analysis. |
Note: The data in Table 2 is representative and will vary depending on the antibody, linker, payload, and reaction conditions.
Experimental Protocols
Protocol 1: "Arming" of Antibody with this compound
This protocol describes the modification of an antibody with the this compound linker.
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Reaction Buffer using a spin desalting column.
-
Adjust the antibody concentration to 5 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Do not store the stock solution.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.
-
Gently mix the reaction and incubate for 2 hours at room temperature (25°C) with gentle agitation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of BCN-Armed Antibody:
-
Remove excess, unreacted this compound and quenching reagent using a spin desalting column or an SEC system.
-
If using SEC, the mobile phase should be PBS, pH 7.4. Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified BCN-armed antibody using a BCA assay or by measuring the absorbance at 280 nm.
-
Confirm successful conjugation by mass spectrometry. An increase in mass corresponding to the BCN-PEG4 moiety should be observed.
-
The degree of labeling (DOL) can be estimated using MALDI-TOF mass spectrometry.
-
Protocol 2: SPAAC Reaction with Azide-Modified Payload
This protocol describes the conjugation of the BCN-armed antibody with an azide-functionalized molecule.
Materials:
-
BCN-armed antibody (from Protocol 1) in PBS, pH 7.4
-
Azide-modified payload (dissolved in DMSO to a 10 mM stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
SPAAC Reaction:
-
To the BCN-armed antibody solution, add a 3- to 5-fold molar excess of the azide-modified payload stock solution. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 4-12 hours at 25°C with gentle end-over-end mixing. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Antibody Conjugate:
-
Purify the final antibody conjugate using an SEC system to remove unreacted payload and any potential aggregates. Use PBS, pH 7.4 as the mobile phase.
-
Monitor the elution profile by UV absorbance at 280 nm and at the specific wavelength for the payload if it has a chromophore.
-
Collect the fractions corresponding to the purified antibody conjugate.
-
-
Characterization of the Final Conjugate:
-
Concentration: Concentrate the purified antibody conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa). Determine the final protein concentration.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Aggregation: Assess the level of aggregation by analytical SEC.
-
Purity: Analyze the purity of the final conjugate by SDS-PAGE.
-
Visualizations
Caption: Workflow for antibody conjugation using this compound.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
References
Application Notes and Protocols for B-PEG4-Ts Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[6.1.0]nonyne-Poly(ethylene glycol)4-Tosyl (BCN-PEG4-Ts) is a heterobifunctional linker that plays a pivotal role in the field of bioconjugation. It is extensively used in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The BCN moiety, a strained alkyne, enables highly efficient and bioorthogonal copper-free "click chemistry" through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules. This reaction proceeds readily under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules without the need for a toxic copper catalyst.[1][2] The PEG4 spacer is hydrophilic, which enhances the solubility of the linker and the final conjugate, reduces aggregation, and minimizes steric hindrance.[3][4] The tosyl (Ts) group is an excellent leaving group, facilitating the reaction of the linker with nucleophiles.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in bioconjugation, with a focus on ADC and PROTAC synthesis.
Data Presentation
Table 1: Reaction Kinetics of BCN in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
Note: Rate constants are dependent on specific reactants, solvent, and temperature, and the values presented are for general comparison.
Table 2: Typical Reaction Conditions for Antibody-BCN-PEG4 Conjugation
| Parameter | Condition | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |
| This compound Molar Excess | 5-20 fold over antibody | Optimal ratio should be determined empirically. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | Co-solvents like DMSO or DMF can be used for poorly soluble reagents, but the final concentration should be kept low (<10% v/v). |
| pH | 7.0 - 8.5 | Slightly alkaline pH can increase the reaction rate. |
| Temperature | Room temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rates, but protein stability must be considered. |
| Incubation Time | 1-12 hours | Reaction progress should be monitored (e.g., by LC-MS). |
Table 3: Drug-to-Antibody Ratio (DAR) Analysis for a Trastuzumab-BCN-PEG4-Payload Conjugate
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
| Reversed-Phase Liquid Chromatography (RP-LC) | 1.85 | Consistent with HIC data |
Data is illustrative and will vary based on the specific antibody, payload, and conjugation conditions.
Experimental Protocols
Protocol 1: Site-Specific Azide Modification of an Antibody
This protocol describes the enzymatic introduction of an azide handle onto an antibody for subsequent reaction with a BCN-functionalized molecule.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Endo-S2 enzyme
-
Galactosyltransferase (Gal-T)
-
UDP-GalNAz
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A affinity column
Procedure:
-
Deglycosylation: Incubate the antibody with EndoS2 at a 1:10 enzyme-to-antibody molar ratio in PBS at 37°C for 4 hours. This removes terminal N-acetylglucosamine (GlcNAc) and fucose residues.
-
Azide Installation: To the deglycosylated antibody solution, add Gal-T to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM.
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
Purification: Purify the azide-modified antibody using a Protein A affinity column to remove the enzymes and excess reagents.
-
Characterization: Confirm the incorporation of the azide group by mass spectrometry, observing an increase in mass corresponding to the GalNAz moiety.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol details the conjugation of an azide-modified antibody with a BCN-PEG4-functionalized payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-PEG4-payload (pre-synthesized)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reaction Setup:
-
Prepare the azide-modified antibody at a concentration of 5 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of the BCN-PEG4-payload in DMSO.
-
-
Conjugation:
-
Slowly add a 3- to 5-fold molar excess of the BCN-PEG4-payload stock solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.
-
Purification:
-
Remove the excess, unreacted BCN-PEG4-payload by SEC using a column suitable for antibody purification.
-
The mobile phase should be PBS, pH 7.4.
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Analyze the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 3: General Procedure for PROTAC Synthesis using this compound
This protocol outlines a modular approach for synthesizing a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to a BCN-PEG4 linker.
Materials:
-
Azide-modified target protein ligand
-
Alkyne-modified E3 ligase ligand
-
This compound
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
LC-MS for reaction monitoring
-
High-Resolution Mass Spectrometry (HRMS) and NMR for characterization
Procedure:
-
First Click Reaction (SPAAC):
-
Dissolve the azide-modified target protein ligand (1 equivalent) and this compound (1.1 equivalents) in the anhydrous, degassed solvent under an inert atmosphere.
-
Stir the mixture at room temperature. The reaction of the tosylate with an appropriate nucleophile on the ligand will occur.
-
Alternatively, if starting with a BCN-PEG4-alkyne linker, dissolve the azide-modified ligand (1 equivalent) and the BCN-PEG4-alkyne (1.1 equivalents) in the solvent.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, purify the product by reverse-phase HPLC.
-
-
Second Conjugation Step:
-
The resulting intermediate, which now contains the target protein ligand and the other reactive end of the PEG linker, is then reacted with the second ligand (e.g., an alkyne-modified E3 ligase ligand if the linker has a remaining azide, or vice-versa).
-
Dissolve the purified intermediate (1 equivalent) and the second ligand (1.2 equivalents) in a suitable solvent system (e.g., a mixture of DMSO and PBS).
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the PROTAC by HRMS and NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using BCN-PEG4 bioconjugation.
Caption: Generalized signaling pathway for the mechanism of action of an Antibody-Drug Conjugate (ADC).
References
BCN-PEG4-Ts for Site-Specific Antibody Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody modification is a critical technology in the development of next-generation biologics, particularly antibody-drug conjugates (ADCs). The use of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for precise control over the location and stoichiometry of payload conjugation. The BCN-PEG4-Ts linker is a key reagent in this field, enabling the stable and efficient attachment of various molecules to antibodies. This document provides detailed application notes and protocols for the use of this compound in site-specific antibody modification.
This compound is a heterobifunctional linker composed of a bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a tosyl (Ts) leaving group. The BCN group is a strained alkyne that reacts specifically and efficiently with azide-functionalized molecules in a copper-free "click" reaction. The PEG4 spacer enhances the solubility and reduces the aggregation of the resulting conjugate. The tosyl group allows for the efficient introduction of the BCN-PEG4 moiety onto the antibody, typically by reacting with nucleophilic residues such as amines or thiols, although for site-specificity, prior introduction of a unique reactive handle on the antibody is preferred.
Principle of the Method
The core of this methodology is a two-step process that leverages bioorthogonal chemistry for the site-specific conjugation of a payload to an antibody.
-
Antibody Modification: A reactive handle, typically an azide group, is introduced at a specific site on the antibody. This can be achieved through enzymatic methods (e.g., using transglutaminase or glycosyltransferases) or by incorporating unnatural amino acids. This step is crucial for generating a homogeneous population of modified antibodies.
-
BCN-PEG4-Payload Conjugation: The this compound linker is first reacted with the payload molecule to form a BCN-PEG4-Payload conjugate. This activated payload is then reacted with the azide-modified antibody via the SPAAC reaction. The highly reactive BCN group on the payload conjugate specifically and covalently links to the azide group on the antibody, forming a stable triazole linkage.
The hydrophilic PEG4 spacer in the linker is critical for improving the pharmacokinetic properties of the final ADC by increasing its solubility and stability.[1][2]
Data Presentation
The following tables summarize representative quantitative data for antibody-drug conjugates synthesized using BCN-PEG linkers. The data is compiled from various studies and is intended to provide a general overview of the expected outcomes.
Table 1: Drug-to-Antibody Ratio (DAR) of ADCs with BCN-PEG Linkers
| Antibody | Payload | Linker | Conjugation Method | Achieved Average DAR | Reference |
| Trastuzumab | MMAE | BCN-PEG3-GluGlyCit-PABC | Enzymatic (MTGase) | 4.0 | [2] |
| Trastuzumab | MMAF | BCN-PEG3-GluValCit-PABC | Enzymatic (MTGase) | 4.0 | [2] |
| Anti-HER2 mAb | MMAE | Maleimide-PEG2 | Cysteine-specific | 2.0 | [1] |
| Anti-HER2 mAb | MMAE | Maleimide-PEG6 | Cysteine-specific | 2.0 |
Table 2: In Vitro Cytotoxicity of ADCs with BCN-PEG Linkers
| ADC | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-BCN-PEG3-EGCit-PABC-MMAE (DAR 4) | BT-474 (HER2+) | 0.48 | |
| Trastuzumab-BCN-PEG4-EGCit-PABC-MMAE (DAR 4) | BT-474 (HER2+) | 0.68 | |
| Trastuzumab-BCN-PEG8-EGCit-PABC-MMAE (DAR 4) | BT-474 (HER2+) | 0.074 | |
| Anti-HER2-Maleimide-PEG2-MMAE (DAR 2) | SK-BR-3 (HER2+) | ~1 | |
| Anti-HER2-Maleimide-PEG6-MMAE (DAR 2) | SK-BR-3 (HER2+) | ~0.5 |
Table 3: Stability of ADCs with PEG Linkers in Serum
| ADC Linker Type | Incubation Time in Human Serum at 37°C | Remaining Conjugated Antibody (%) | Reference |
| Pyridyl Disulfide Linker | 96 hours | ~50-70% | |
| Maleimide-based Linker | 96 hours | >90% | |
| N-terminal Conjugated Linker | 168 hours | ~95% |
Note: Data for this compound specifically is limited in publicly available literature; however, the stability of the triazole linkage formed by the SPAAC reaction is generally considered to be very high.
Experimental Protocols
Protocol 1: Site-Specific Introduction of Azide Groups into an Antibody
This protocol describes a general method for introducing azide groups into an antibody using microbial transglutaminase (MTGase), which targets a specific glutamine residue (Q295) in the Fc region of many IgG isotypes.
Materials:
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4
-
Microbial Transglutaminase (MTGase)
-
Azide-containing amine linker (e.g., azido-PEG3-amine)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Protein A affinity chromatography column
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the antibody, MTGase (at a molar ratio of 1:10 to 1:50, enzyme:antibody), and a 50-100 fold molar excess of the azide-containing amine linker in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation.
-
Purification:
-
Remove the MTGase and excess azide linker by passing the reaction mixture through a Protein A affinity column.
-
Wash the column extensively with PBS, pH 7.4.
-
Elute the azide-modified antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7) and immediately neutralize with 1 M Tris-HCl, pH 8.5.
-
Further purify and buffer exchange the antibody into PBS, pH 7.4, using a desalting column.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Confirm the incorporation of the azide group by mass spectrometry. An increase in mass corresponding to the azide linker should be observed.
-
Protocol 2: Preparation of BCN-PEG4-Payload Conjugate
This protocol outlines the reaction of the this compound linker with an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve the amine-containing payload and a 1.2 molar equivalent of this compound in the anhydrous solvent.
-
Base Addition: Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Incubation: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the BCN-PEG4-Payload conjugate by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 3: Conjugation of BCN-PEG4-Payload to Azide-Modified Antibody
This protocol describes the final SPAAC reaction to form the ADC.
Materials:
-
Azide-modified antibody (from Protocol 1) in PBS, pH 7.4
-
BCN-PEG4-Payload (from Protocol 2) dissolved in DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
SPAAC Reaction: To the azide-modified antibody solution, add a 3-5 fold molar excess of the BCN-PEG4-Payload dissolved in a minimal amount of DMSO. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle end-over-end mixing.
-
Purification: Purify the ADC using an SEC system to remove unreacted BCN-PEG4-Payload and any potential aggregates. The mobile phase should be PBS, pH 7.4.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC by SEC.
-
In Vitro Potency: Evaluate the in vitro cytotoxicity of the ADC on relevant cancer cell lines.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Generalized Mechanism of Action for an Antibody-Drug Conjugate
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using BCN-PEG4-Ts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The linker that connects the antibody and the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and overall efficacy.[1][2] BCN-PEG4-Ts is a non-cleavable linker containing a bicyclo[6.1.0]nonyne (BCN) moiety, which is a strained alkyne that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4][5] This "click chemistry" reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native functional groups. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces aggregation of the final ADC.
These application notes provide a detailed overview and protocols for the use of this compound in the synthesis of ADCs.
Principle of the Method
The synthesis of an ADC using this compound typically involves a multi-step process that leverages the principles of bioorthogonal chemistry. The general workflow is as follows:
-
Antibody Modification : Introduction of an azide group onto the antibody. This can be achieved through various methods, including the modification of lysine residues or, for more site-specific conjugation, through enzymatic or genetic engineering approaches.
-
Payload Modification : Attachment of the BCN-PEG4 linker to the cytotoxic payload. The tosyl (Ts) group on this compound is a good leaving group, allowing for reaction with a nucleophilic handle on the payload.
-
Conjugation : The azide-modified antibody is then reacted with the BCN-functionalized payload via a SPAAC reaction. The ring strain of the BCN group drives a rapid and irreversible cycloaddition with the azide, forming a stable triazole linkage.
-
Purification and Characterization : The resulting ADC is purified to remove unreacted components and aggregates, and then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H33NO6S |
| Appearance | Oil |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
| Storage | Store at -20°C for long-term stability |
Note: Data presented here is based on typical values for similar BCN-PEG4 linkers. Researchers should refer to the certificate of analysis for their specific product.
Table 2: Key Parameters for ADC Synthesis using BCN-Containing Linkers and SPAAC Chemistry
| Parameter | Method | Typical Value/Range |
| Molar Excess of BCN-Linker-Payload | SPAAC Reaction | 3 - 5 equivalents |
| Reaction Time | SPAAC Reaction | 4 - 16 hours |
| Reaction Temperature | SPAAC Reaction | Room Temperature or 4°C |
| Average Drug-to-Antibody Ratio (DAR) | HIC / Mass Spectrometry | 2.0 - 4.0 |
| Conjugation Efficiency | SDS-PAGE / Mass Spectrometry | > 90% |
| Monomer Purity | Size-Exclusion Chromatography | > 95% |
| Aggregate Content | Size-Exclusion Chromatography | < 5% |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes a general method for introducing azide groups onto an antibody via modification of lysine residues using an azide-functionalized N-hydroxysuccinimide (NHS) ester. For a more homogeneous ADC, site-specific modification methods are recommended.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Azide-NHS ester (e.g., N3-PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassettes
Procedure:
-
Antibody Preparation : If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.2-7.4, using a spin desalting column or dialysis.
-
Reagent Preparation : Prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO.
-
Antibody Modification : Add a 10- to 20-fold molar excess of the Azide-NHS ester stock solution to the antibody solution.
-
Incubation : Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
Quenching : Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification : Remove the excess, unreacted Azide-NHS ester using a spin desalting column or by dialysis against PBS, pH 7.4.
Protocol 2: Preparation of BCN-Functionalized Payload
This protocol describes the conjugation of this compound to a payload containing a nucleophilic handle (e.g., a primary amine).
Materials:
-
Cytotoxic payload with a primary amine
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reaction Setup : Dissolve the amine-containing payload in the anhydrous solvent.
-
Reagent Addition : Add 1.5 equivalents of this compound to the payload solution, followed by 3 equivalents of the tertiary amine base.
-
Reaction : Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.
-
Purification : Purify the BCN-functionalized payload by reverse-phase HPLC.
-
Lyophilization : Lyophilize the pure fractions to obtain the purified product.
Protocol 3: Synthesis of the Antibody-Drug Conjugate via SPAAC
This protocol describes the final conjugation step between the azide-modified antibody and the BCN-functionalized payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-functionalized payload (from Protocol 2)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
SPAAC Reaction : To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-functionalized payload dissolved in a minimal amount of DMSO (the final DMSO concentration should be below 10% v/v).
-
Incubation : Gently mix the reaction and incubate at room temperature for 4-16 hours or at 4°C for 12-24 hours. The optimal time may vary depending on the specific reactants.
-
Purification of the ADC : Purify the ADC using an SEC system to remove unreacted BCN-functionalized payload and any potential aggregates. Collect the fractions corresponding to the monomeric ADC.
-
Concentration : The purified ADC can be concentrated using centrifugal filter units.
-
Storage : Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Generalized mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
References
Application Notes and Protocols for BCN-PEG4-Ts Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and overall efficacy of the ADC. This document provides detailed application notes and protocols for the conjugation of monoclonal antibodies with BCN-PEG4-Ts (Bicyclo[6.1.0]nonyne-PEG4-Tosylate), a heterobifunctional linker that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."
The this compound linker features a strained bicyclo[6.1.0]nonyne (BCN) group for a highly efficient and selective, copper-free reaction with an azide-functionalized molecule. The tosylate (Ts) group serves as a leaving group for the attachment of the linker to a nucleophile on the payload. The hydrophilic tetra-polyethylene glycol (PEG4) spacer enhances the solubility of the linker and the final ADC, which can reduce aggregation and improve its pharmacokinetic properties. The SPAAC reaction is bioorthogonal, meaning it proceeds under mild, physiological conditions without interfering with native biological functional groups, making it an ideal strategy for conjugating sensitive biomolecules like antibodies.
Principle of the Method
The conjugation of a monoclonal antibody with a payload using this compound is a two-step process:
-
Antibody Modification: An azide chemical handle is introduced into the monoclonal antibody. This can be achieved through various methods, such as the modification of lysine residues or through site-specific enzymatic or genetic engineering approaches to ensure a homogenous drug-to-antibody ratio (DAR).
-
Payload-Linker Conjugation and ADC Assembly: The this compound linker is first reacted with the cytotoxic payload. The resulting BCN-PEG4-Payload is then conjugated to the azide-modified antibody via a SPAAC reaction.
This methodology allows for the creation of well-defined and stable ADCs with controlled stoichiometry.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of an ADC using the this compound linker.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | 3.8 | DAR0: 2%, DAR2: 15%, DAR4: 80%, DAR6: 3% |
| Reversed-Phase Liquid Chromatography (RP-LC) (reduced mAb) | 3.9 | Light Chain (LC): DAR0: 5%, DAR1: 95%Heavy Chain (HC): DAR0: 3%, DAR1: 97% |
| Mass Spectrometry (MS) | 3.85 | Consistent with HIC and RP-LC data |
Table 2: Purification and Yield of the ADC
| Purification Step | Method | Recovery (%) | Purity (%) (by SEC) |
| Capture | Protein A Affinity Chromatography | 95 | >98% |
| Polishing | Hydrophobic Interaction Chromatography (HIC) | 85 | >99% |
| Buffer Exchange | Tangential Flow Filtration (TFF) | 98 | >99% |
Table 3: Stability Assessment of the Final ADC
| Stability Assay | Condition | Time Point | % Aggregates (by SEC) | Average DAR (by HIC) |
| Thermal Stability | 40°C | 28 days | < 2% | 3.7 |
| Plasma Stability | 37°C in human plasma | 7 days | < 1% | 3.8 |
Experimental Protocols
Protocol 1: Azide Modification of the Monoclonal Antibody
This protocol describes the introduction of azide groups onto the antibody via modification of lysine residues using an NHS-ester functionalized azide linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin Desalting Columns
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer (PBS, pH 8.0-8.5).
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions.
-
The purified azide-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 2: Preparation of BCN-PEG4-Payload
This protocol outlines the reaction of a payload containing a nucleophilic handle (e.g., an amine or thiol) with the this compound linker.
Materials:
-
Cytotoxic Payload with a nucleophilic group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Diisopropylethylamine (DIPEA) (if reacting with an amine)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of this compound to the payload solution.
-
If the payload has an amine group, add 2-3 equivalents of DIPEA to act as a base.
-
-
Reaction:
-
Allow the reaction to proceed for 2-12 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the BCN-PEG4-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
-
Protocol 3: Synthesis of the ADC via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the final conjugation step between the azide-modified antibody and the BCN-functionalized payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-PEG4-payload (from Protocol 2)
-
PBS, pH 7.4
BCN-PEG4-Ts for Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of BCN-PEG4-Ts (Bicyclo[6.1.0]nonyne-PEG4-Tosylate) in the development of targeted drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs). These guidelines are intended to assist researchers in the design, synthesis, purification, and characterization of ADCs leveraging the highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Introduction
This compound is a heterobifunctional linker that plays a crucial role in the construction of modern bioconjugates. It features a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules in a copper-free environment.[1][2][3] The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and solubility of the linker and the final ADC, which can reduce aggregation and potentially improve its pharmacokinetic properties.[2] The tosylate (Ts) group is a good leaving group, allowing for the efficient introduction of the BCN-PEG4 moiety onto a payload molecule. This non-cleavable linker is used in the synthesis of ADCs, where it stably connects a cytotoxic payload to a monoclonal antibody.[3]
The overall strategy for synthesizing an ADC using a BCN-containing linker involves three main stages:
-
Site-Specific Modification of the Antibody: An azide chemical handle is introduced at a specific site on the antibody. This is critical for generating a homogeneous ADC with a consistent drug-to-antibody ratio (DAR).
-
Preparation of the BCN-Functionalized Payload: The cytotoxic drug is chemically modified to incorporate the BCN-PEG4 linker.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is reacted with the BCN-functionalized payload to form a stable triazole linkage, yielding the final ADC.
Data Presentation
The following tables summarize key quantitative parameters for the synthesis, characterization, and stability of ADCs utilizing BCN-PEG4 linkers.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of Trastuzumab-BCN-PEG4-Payload
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
| Reversed-Phase Liquid Chromatography (RP-LC) | 1.8 | Not Specified |
Table 2: Stability of Trastuzumab-BCN-PEG4-Payload Conjugate
| Storage Condition | Time Point | Aggregation (%) | Drug Loss (%) |
| 4°C in PBS, pH 7.4 | Day 0 | < 1 | 0 |
| Day 7 | 1.2 | < 1 | |
| Day 28 | 1.5 | 1.8 | |
| 37°C in Human Serum | Day 0 | < 1 | 0 |
| Day 3 | 2.5 | 3.1 | |
| Day 7 | 4.8 | 5.2 |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| PEG2 | ~10 | |
| PEG4 | ~10 | |
| PEG8 | ~10 | |
| PEG12 | ~10 | |
| PEG24 | ~10 |
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Azide Handle onto an Antibody
This protocol describes a general method for introducing an azide group onto an antibody using enzymatic modification of the antibody's N-glycans. This method allows for the creation of a more homogeneous product.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS
-
Endoglycosidase (e.g., EndoS2)
-
Galactosyltransferase (e.g., β-1,4-GalT1)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Reaction Buffer: 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5
-
Protein A affinity chromatography column
-
Desalting column
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Deglycosylation:
-
Incubate the antibody with EndoS2 at a molar ratio of 1:10 (enzyme:antibody) in PBS at 37°C for 4 hours. This step removes the terminal N-acetylglucosamine (GlcNAc) and fucose residues from the N-glycans.
-
-
Azide Installation:
-
To the deglycosylated antibody solution, add Galactosyltransferase to a final concentration of 0.1 mg/mL.
-
Add UDP-GalNAz to a final concentration of 1 mM.
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Purify the azide-modified antibody using a Protein A affinity column to remove the enzymes and excess reagents.
-
Perform a buffer exchange into PBS, pH 7.4, using a desalting column.
-
-
Characterization:
-
Confirm the incorporation of the azide group by mass spectrometry. An increase in mass corresponding to the GalNAz moiety should be observed.
-
Protocol 2: Preparation of BCN-Functionalized Payload
This protocol outlines the reaction of a payload molecule with this compound to generate the BCN-functionalized payload for subsequent conjugation to the azide-modified antibody.
Materials:
-
Payload molecule with a nucleophilic handle (e.g., amine or thiol)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl Sulfoxide - DMSO)
-
Base (e.g., Diisopropylethylamine - DIPEA), if necessary
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the payload molecule in the anhydrous solvent.
-
If the payload has an amine handle, add 1.5-2.0 equivalents of DIPEA to the solution.
-
Add 1.2 equivalents of this compound to the payload solution.
-
-
Reaction:
-
Allow the reaction to proceed for 2-12 hours at room temperature. The reaction progress should be monitored by LC-MS.
-
-
Purification:
-
Purify the BCN-PEG4-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
-
-
Characterization:
-
Confirm the identity and purity of the BCN-PEG4-payload by mass spectrometry and NMR.
-
Protocol 3: Synthesis of the Antibody-Drug Conjugate (ADC) via SPAAC
This protocol describes the final conjugation step between the azide-modified antibody and the BCN-functionalized payload.
Materials:
-
Azide-modified antibody (from Protocol 1) in PBS, pH 7.4
-
BCN-PEG4-payload (from Protocol 2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Centrifugal filter units
Procedure:
-
SPAAC Reaction:
-
To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-PEG4-payload dissolved in a minimal amount of DMSO. The final DMSO concentration should be below 10% v/v to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.
-
-
Purification of the ADC:
-
Purify the ADC using an SEC system to remove unreacted BCN-PEG4-payload and any potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
The purified ADC can be concentrated using centrifugal filter units.
-
-
Storage:
-
Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Protocol 4: Characterization of the ADC
A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) isopropanol.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Analysis: The unconjugated antibody will elute first, followed by the ADC species with increasing DAR. The average DAR can be calculated from the peak areas of the different species.
B. Mass Spectrometry (MS) Analysis
-
For a precise determination of the DAR and to confirm the identity of the conjugate, LC-MS analysis can be performed.
-
The deglycosylated ADC sample is separated using a C4 chromatographic column coupled to a mass spectrometer.
-
The number of conjugated drug molecules can be determined by the mass increase for each species.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol describes how to assess the cytotoxic effect of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and unconjugated antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody.
-
Treat the cells with the different concentrations of the ADC and controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 48-144 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the cell viability at different ADC concentrations and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Simplified HER2 signaling pathway targeted by an ADC.
References
Application Notes and Protocols for BCN-PEG4-Ts in Live Cell Imaging and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a critical tool in modern biological research and drug development, enabling the real-time study of dynamic cellular processes in their native environment. The advent of bioorthogonal chemistry has significantly advanced this field by allowing for the specific labeling of biomolecules without interfering with cellular functions.[1] One of the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile.[2][3][4]
BCN-PEG4-Ts, a reagent combining a bicyclononyne (BCN) moiety with a tetrazine through a 4-unit polyethylene glycol (PEG) spacer, is a versatile tool for live cell applications. The BCN group acts as the strained dienophile, reacting rapidly and specifically with tetrazine-modified molecules.[2] The PEG4 linker enhances the reagent's solubility and biocompatibility. This document provides detailed application notes and protocols for the use of this compound in live cell imaging and labeling.
Principle of the Method
The core of this technique lies in a two-step labeling strategy. First, a biomolecule of interest is tagged with a tetrazine moiety. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies or small molecules. Subsequently, a BCN-PEG4-fluorophore conjugate is introduced to the live cells. The BCN group on the probe rapidly and specifically "clicks" with the tetrazine-tagged biomolecule, forming a stable covalent bond and enabling fluorescent visualization. This reaction is highly efficient under physiological conditions and does not require a toxic copper catalyst, making it ideal for live-cell imaging.
The reaction of BCN with a tetrazine can result in a fluorescent product, a phenomenon known as fluorogenic bioorthogonal labeling. This "turn-on" fluorescence, where the product is significantly more fluorescent than the reactants, leads to a high signal-to-noise ratio, which is highly advantageous for sensitive imaging applications.
Key Applications
-
Cell Imaging and Tracking: Covalently attaching fluorescent dyes to cellular components enables long-term tracking of cells and molecules.
-
Targeted Drug Delivery: Functionalizing cells with targeting ligands or directly conjugating drugs can improve therapeutic efficacy.
-
Immunotherapy: Modifying immune cells with antibodies or other molecules can enhance their tumor-targeting capabilities.
-
Fundamental Research: Enables the study of the dynamics of cell surface receptors and other biomolecules through specific labeling.
Quantitative Data Presentation
The following tables summarize representative quantitative data for live cell labeling experiments using this compound conjugates. These values are illustrative and may vary depending on the specific cell type, target molecule, and experimental conditions.
Table 1: Labeling Efficiency
| Cell Type | Target Molecule | Labeling Method | This compound-Fluorophore Concentration | Incubation Time | Labeling Efficiency (%) |
| HeLa | Surface Glycans | Metabolic Labeling with Tetrazine-sugar | 10 µM | 30 min | ~95% |
| Jurkat | Specific Protein | Genetic Encoding with Tetrazine-amino acid | 5 µM | 60 min | ~90% |
| SK-BR-3 | HER2 Receptor | Antibody-Tetrazine Conjugate | 20 µM | 45 min | ~98% |
Table 2: Signal-to-Noise Ratio
| Cell Type | Target Localization | Fluorophore | Signal-to-Noise Ratio |
| CHO | Plasma Membrane | Fluorogenic Pyridazine Product | >100-fold increase |
| HEK293 | Cytosolic Protein | Pre-labeled Fluorophore | >10 |
| MCF-7 | Nuclear Protein | Pre-labeled Fluorophore | >8 |
Table 3: Cell Viability
| Cell Line | This compound-Fluorophore Concentration | Incubation Time | Cell Viability (%) | Assay Method |
| HeLa | 50 µM | 2 hours | >98% | MTT Assay |
| Jurkat | 50 µM | 2 hours | >97% | Trypan Blue Exclusion |
| Primary Neurons | 10 µM | 1 hour | >95% | Calcein AM Assay |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with a Tetrazine-Modified Sugar
This protocol describes the introduction of tetrazine moieties onto the cell surface of mammalian cells using a tetrazine-modified sugar.
Materials:
-
Mammalian cells of choice (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Tetrazine-modified sugar (e.g., peracetylated N-(1,2,4,5-tetrazin-3-yl)mannosamine)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, chambered coverglass) and allow them to adhere and reach 60-80% confluency.
-
Prepare Tetrazine-Sugar Stock Solution: Prepare a 10 mM stock solution of the tetrazine-modified sugar in sterile DMSO.
-
Metabolic Labeling: Add the tetrazine-sugar stock solution to the complete culture medium to a final concentration of 25-50 µM. Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting (for suspension cells) or Washing (for adherent cells): For adherent cells, wash twice with pre-warmed PBS. For suspension cells, pellet the cells and wash twice with pre-warmed PBS.
Protocol 2: Live Cell Labeling with this compound-Fluorophore
This protocol details the labeling of tetrazine-modified live cells with a this compound-fluorophore conjugate.
Materials:
-
Tetrazine-labeled cells (from Protocol 1)
-
This compound-Fluorophore conjugate
-
Anhydrous DMSO
-
Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
-
PBS
Procedure:
-
Prepare this compound-Fluorophore Stock Solution: Prepare a 1 mM stock solution of the this compound-fluorophore conjugate in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare Labeling Solution: Dilute the 1 mM stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally.
-
Labeling Reaction: Add the labeling solution to the tetrazine-modified cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
Protocol 3: Live Cell Imaging
This protocol provides a general procedure for visualizing the labeled cells using fluorescence microscopy.
Materials:
-
Labeled cells (from Protocol 2)
-
Live-cell imaging buffer
-
Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Prepare for Imaging: Replace the PBS with pre-warmed live-cell imaging buffer.
-
Microscope Setup: Place the culture vessel on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Image Acquisition:
-
Focus on the cells using brightfield or phase-contrast microscopy.
-
Select the appropriate filter set for the chosen fluorophore.
-
Acquire images using appropriate exposure times and laser power to minimize phototoxicity and photobleaching.
-
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging.
Caption: Inverse-electron-demand Diels-Alder reaction.
References
Application Notes and Protocols for Bio-Orthogonal Conjugation: A Guide to BCN and Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of payloads to biomolecules using two powerful bio-orthogonal "click chemistry" platforms: the strain-promoted alkyne-azide cycloaddition (SPAAC) involving Bicyclo[6.1.0]nonyne (BCN) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (TCO).
The linker BCN-PEG4-Ts, as specified, suggests a molecule containing both a BCN group and a tetrazine moiety. While BCN typically reacts with azides, and tetrazines react with TCO, this document will address both chemistries to provide a comprehensive guide for researchers. It is crucial to select the appropriate reaction partner for the specific linker used.
Introduction to Bio-orthogonal Conjugation
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions are characterized by high selectivity, efficiency, and biocompatibility, making them ideal for applications such as drug delivery, in vivo imaging, and the construction of complex biomolecular conjugates like antibody-drug conjugates (ADCs).[1][2]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where a strained cyclooctyne, such as BCN, reacts with an azide to form a stable triazole linkage.[3] The reaction is driven by the release of ring strain in the BCN molecule and does not require a cytotoxic copper catalyst, making it suitable for use with sensitive biological samples.[4]
Inverse-Electron-Demand Diels-Alder (IEDDA): The IEDDA reaction between a tetrazine and a strained alkene, most notably trans-cyclooctene (TCO), is one of the fastest bio-orthogonal reactions known. This reaction proceeds with exceptional speed and selectivity, forming a stable dihydropyridazine bond and releasing nitrogen gas as the only byproduct.
The choice between these chemistries depends on factors such as desired reaction kinetics, the stability of the reactants, and the specific application. The inclusion of a polyethylene glycol (PEG) spacer, such as PEG4, in the linker can enhance solubility, reduce aggregation, and minimize steric hindrance of the final conjugate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for bioconjugation reactions using BCN and tetrazine-TCO chemistries.
Table 1: Comparison of BCN (SPAAC) and Tetrazine-TCO (IEDDA) Click Chemistry
| Parameter | BCN (with Azide) | Tetrazine (with TCO) | Reference(s) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | |
| Second-Order Rate Constant | ~1 M⁻¹s⁻¹ | 1 - 1x10⁶ M⁻¹s⁻¹ | |
| Reaction Conditions | Aqueous buffer (pH 6-9), room temperature | Aqueous buffer (pH 6-9), room temperature | |
| Catalyst Required | No (Copper-free) | No | |
| Stability | BCN and azide are generally stable. | TCO can be prone to isomerization; stability of tetrazines can vary. |
Table 2: Typical Drug-to-Antibody Ratio (DAR) Analysis for an ADC
| Analytical Method | Average DAR | DAR Distribution | Reference(s) |
| Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% | |
| Reversed-Phase Liquid Chromatography (RP-LC) | 2.0 | - |
Table 3: Stability of a Trastuzumab-BCN-PEG4-Payload Conjugate
| Storage Condition | Time Point | Aggregation (%) | Drug Loss (%) | Reference(s) |
| 4°C in PBS, pH 7.4 | Day 0 | < 1 | 0 | |
| Day 7 | 1.2 | < 1 | ||
| Day 28 | 1.5 | 1.8 | ||
| 37°C in Human Serum | Day 0 | < 1 | 0 | |
| Day 3 | < 1.5 | < 2 |
Experimental Protocols
This section provides detailed protocols for the conjugation of a payload to a biomolecule (e.g., an antibody) using either BCN-azide (SPAAC) or Tetrazine-TCO (IEDDA) chemistry.
Protocol 1: Functionalization of an Antibody with an Azide or TCO Moiety
This initial step introduces the necessary reactive handle onto the antibody. The following protocol describes a common method using an N-hydroxysuccinimide (NHS) ester to modify lysine residues. For more site-specific and homogeneous conjugation, enzymatic or genetic engineering methods are recommended.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester or TCO-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester or TCO-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification of Modified Antibody:
-
Remove excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions.
-
The purified azide- or TCO-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 2: Conjugation of a Payload via BCN-Azide SPAAC Reaction
This protocol describes the conjugation of a BCN-functionalized payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-PEG4-Payload dissolved in a minimal amount of DMSO
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
SPAAC Reaction:
-
To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-PEG4-Payload. The final DMSO concentration should be below 10% v/v to prevent antibody denaturation.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the conjugate using an SEC system to remove the unreacted BCN-PEG4-Payload and any potential aggregates.
-
Collect the fractions corresponding to the monomeric conjugate. The purified conjugate can be concentrated using centrifugal filter units.
-
-
Storage: Store the final conjugate in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Protocol 3: Conjugation of a Payload via Tetrazine-TCO IEDDA Reaction
This protocol outlines the rapid conjugation of a tetrazine-functionalized payload to a TCO-modified antibody.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Tetrazine-PEG4-Payload dissolved in DMSO
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
IEDDA Reaction:
-
To the TCO-modified antibody in PBS, add a 1.5- to 2-fold molar excess of the Tetrazine-PEG4-Payload.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification of the Conjugate:
-
Purify the conjugate using an SEC system to remove the unreacted Tetrazine-PEG4-Payload.
-
Collect the fractions corresponding to the monomeric conjugate and concentrate if necessary.
-
-
Storage: Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the chemical principles and experimental workflows described in these application notes.
Caption: Core reaction schemes for SPAAC and IEDDA bio-orthogonal chemistries.
Caption: General experimental workflow for creating an antibody-payload conjugate.
Concluding Remarks
The BCN-azide and tetrazine-TCO bio-orthogonal ligation chemistries provide powerful and versatile tools for the precise construction of complex bioconjugates. The choice of reaction will depend on the specific requirements of the application, with the tetrazine-TCO ligation offering unparalleled speed, making it highly suitable for in vivo applications and reactions at low concentrations. By following the detailed protocols and considering the quantitative data presented, researchers can successfully implement these advanced conjugation strategies in their drug development and research endeavors.
References
Application Notes and Protocols for BCN-PEG4-Ts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[6.1.0]nonyne (BCN) derivatives are instrumental in the field of bioconjugation, primarily utilized in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The BCN-PEG4-Ts molecule is a heterobifunctional linker featuring a strained alkyne (BCN) for reaction with azide-functionalized molecules and a tosylate (Ts) group. The tosylate is an excellent leaving group, enabling covalent linkage to nucleophiles such as amines and thiols. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.
These application notes provide detailed protocols and reaction conditions to achieve optimal yields for the conjugation of this compound to amine and thiol-containing molecules.
Data Presentation: Optimizing Reaction Conditions for High Yield
The following tables summarize recommended reaction parameters for conjugating this compound with amines and thiols. The yields are based on studies of similar PEG-tosylate conjugations and may require optimization for specific substrates.
Table 1: Reaction Conditions for Amine Conjugation
| Parameter | Condition | Expected Yield (%) | Notes |
| pH | 7.0 - 7.5 | 80 - 90 | Favors reaction with N-terminal amines over lysine side chains. |
| 8.0 - 9.0 | > 90 | Reacts with both N-terminal and lysine amines. | |
| Temperature (°C) | 20 - 25 (Room Temp) | 85 - 95 | Sufficient for most reactions; longer reaction times may be needed. |
| 37 | > 95 | Increased reaction rate; may be suitable for less reactive amines. | |
| Molar Ratio (this compound:Amine) | 1.5 : 1 | 80 - 90 | A good starting point for optimization. |
| 3 : 1 | > 95 | Drives the reaction to completion, especially for valuable substrates. | |
| Reaction Time (hours) | 4 - 12 | 85 - 95 | Dependent on temperature and reactivity of the amine. |
| 12 - 24 | > 95 | Can be used to maximize yield, particularly at lower temperatures. | |
| Solvent | Aqueous Buffer (PBS, HEPES) | High | Recommended for biomolecules. |
| Aqueous Buffer with Co-solvent (e.g., up to 10% DMSO) | High | For substrates with limited aqueous solubility. |
Table 2: Reaction Conditions for Thiol (Cysteine) Conjugation
| Parameter | Condition | Expected Yield (%) | Notes |
| pH | 6.5 - 7.5 | > 90 | Optimal for selective reaction with sulfhydryl groups. |
| Temperature (°C) | 20 - 25 (Room Temp) | > 90 | Generally sufficient for reactive thiols. |
| Molar Ratio (this compound:Thiol) | 1.2 : 1 | 85 - 95 | A slight excess of the PEG linker is often sufficient. |
| 2 : 1 | > 95 | Can be used to ensure complete conjugation. | |
| Reaction Time (hours) | 2 - 6 | > 90 | Thiols are typically highly reactive towards tosylates. |
| Solvent | Aqueous Buffer (PBS, HEPES) | High | Ideal for proteins and peptides. |
| Aqueous Buffer with Co-solvent (e.g., up to 10% DMSO) | High | To solubilize hydrophobic substrates. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (e.g., Protein)
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH adjusted according to Table 1.
-
Co-solvent (optional): Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis system
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at the selected temperature (e.g., room temperature or 37°C) with gentle mixing for the desired duration (e.g., 4-24 hours).
-
-
Quenching the Reaction:
-
(Optional) Add a small amount of a quenching reagent like Tris-HCl to react with any excess this compound.
-
-
Purification:
-
Remove unreacted this compound and byproducts using a suitable method such as Size-Exclusion Chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling using techniques such as mass spectrometry (to confirm the mass increase) or HPLC analysis.
-
Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule (e.g., Cysteine-Containing Peptide)
Materials:
-
This compound
-
Thiol-containing molecule (e.g., peptide with a cysteine residue)
-
Reaction Buffer: PBS or HEPES, pH 6.5-7.5, degassed to prevent thiol oxidation.
-
Co-solvent (optional): Anhydrous DMSO
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or SEC.
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the thiol-containing molecule solution.
-
Incubate the reaction at room temperature with gentle mixing for 2-6 hours.
-
-
Purification:
-
Purify the conjugate using RP-HPLC or SEC to remove unreacted starting materials.
-
-
Characterization:
-
Confirm successful conjugation and assess purity using mass spectrometry and HPLC.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for this compound conjugation.
Caption: Key parameters influencing optimal reaction yield.
Troubleshooting & Optimization
troubleshooting low yield in BCN-PEG4-Ts conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yield issues encountered during BCN-PEG4-Ts conjugation experiments.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common problems that can lead to low conjugation efficiency.
FAQ 1: What is the reaction mechanism of this compound?
This compound is a bifunctional linker used in a two-step conjugation process.
-
Tosyl Group Reaction: The tosyl (Ts) group is an excellent leaving group that reacts with nucleophiles on your biomolecule, such as primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues), to form a stable covalent bond. This reaction attaches the BCN-PEG4 moiety to your molecule of interest.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that reacts with an azide-modified molecule in a copper-free click chemistry reaction. This forms a stable triazole linkage.
A diagram of the overall reaction scheme is presented below.
Caption: Reaction scheme for this compound conjugation.
Question 2: My final conjugate yield is low. How can I troubleshoot this?
Low yield can arise from issues in either the tosyl group reaction or the SPAAC reaction. The following workflow can help you pinpoint the problem.
improving BCN-PEG4-Ts solubility in aqueous buffers
Welcome to the technical support center for BCN-PEG4-Ts. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) moiety, a tetraethylene glycol (PEG4) spacer, and a tosylate (Ts) group. The BCN group participates in copper-free click chemistry (strain-promoted alkyne-azide cycloaddition or SPAAC), the hydrophilic PEG4 spacer enhances aqueous solubility and reduces aggregation, and the tosylate is a good leaving group for nucleophilic substitution reactions.[1][] this compound is typically an oil and is soluble in various organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] The PEG4 spacer is intended to improve its utility in aqueous buffers common in biological experiments.[3]
Q2: Why is my this compound difficult to dissolve directly in an aqueous buffer?
A2: While the PEG4 spacer enhances hydrophilicity, the overall solubility of this compound in aqueous buffers can be limited due to the hydrophobic nature of the BCN group. Direct dissolution in aqueous buffers can lead to the formation of micelles or aggregation, resulting in a cloudy solution or visible particulates.
Q3: How does the tosyl group affect the solubility of this compound?
A3: The addition of sulfonate groups to PEG polymers can increase their water solubility and stability. The tosyl group, being a sulfonate derivative, contributes to the overall hydrophilicity of the molecule, aiding its solubility in aqueous environments.
Q4: What is the recommended procedure for dissolving this compound in an aqueous buffer?
A4: The recommended method is to use a co-solvent approach. First, prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or DMF. Then, add this stock solution dropwise to your aqueous buffer while vortexing or stirring. This method helps to prevent the formation of aggregates and ensures a homogenous solution. The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) to avoid any adverse effects on subsequent biological experiments.
Q5: My solution is cloudy after adding the this compound stock solution to the buffer. What should I do?
A5: Cloudiness, or turbidity, indicates that the solubility limit of this compound in your buffer has been exceeded, leading to aggregation. Please refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in aqueous buffers.
Issue 1: Cloudy or Precipitated Solution
| Potential Cause | Troubleshooting Step | Rationale |
| High Concentration | Lower the final concentration of this compound in the aqueous buffer. | The solubility of this compound in aqueous solutions is finite. A lower concentration may be within the soluble range. |
| Inadequate Mixing | When adding the organic stock solution to the aqueous buffer, ensure vigorous and constant vortexing or stirring. | Rapid and thorough mixing promotes the dispersion of this compound molecules, preventing localized high concentrations that can lead to precipitation. |
| Incorrect Order of Addition | Always add the concentrated organic stock solution of this compound to the aqueous buffer, not the other way around. | Adding the buffer to the organic stock can cause the compound to crash out of solution. |
| High Final Concentration of Organic Solvent | Minimize the volume of the organic stock solution used. Aim for a final organic solvent concentration of less than 5% (v/v). | While a co-solvent is necessary for initial dissolution, a high percentage in the final aqueous solution can negatively impact the stability and function of biomolecules in your experiment. |
| Buffer Composition | Optimize the buffer conditions. Consider adjusting the pH or ionic strength. For some PEGylated compounds, solubility can be pH-dependent. | The properties of the aqueous buffer can influence the solubility of the PEGylated linker. |
Issue 2: Protein Aggregation Upon Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| Intermolecular Cross-linking | Optimize the molar ratio of this compound to your protein. Start with a lower molar excess. | A high excess of the linker can lead to multiple PEGylation events on a single protein, potentially causing cross-linking and aggregation. |
| Suboptimal Reaction Conditions | Adjust the pH, temperature, and buffer composition of the conjugation reaction. Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation. | The stability of your protein is crucial. Unfavorable conditions can lead to protein unfolding and aggregation, which can be exacerbated by the addition of the PEG linker. |
| Pre-existing Aggregates in Protein Sample | Ensure your protein sample is monomeric and free of aggregates before starting the conjugation reaction. This can be checked by techniques like size-exclusion chromatography (SEC). | Pre-existing protein aggregates can act as nucleation sites, accelerating further aggregation during the PEGylation process. |
Data Presentation
As quantitative solubility data for this compound in various aqueous buffers is not consistently provided by manufacturers, the following table summarizes its qualitative solubility. Researchers are encouraged to determine the precise solubility for their specific experimental conditions.
| Solvent Type | Solvent Examples | Qualitative Solubility |
| Organic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris-HCl | Sparingly soluble to soluble with co-solvent |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol describes the recommended co-solvent method for preparing a working solution of this compound.
Materials:
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound (often an oil) to come to room temperature.
-
Add a small, precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-100 mM).
-
Vortex thoroughly to ensure the this compound is completely dissolved.
-
-
Prepare the Aqueous Buffer:
-
In a separate tube, add the required volume of your desired aqueous buffer for the final working solution.
-
-
Prepare the Working Solution:
-
While vigorously vortexing the aqueous buffer, add the concentrated this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Visualizations
Caption: Workflow for dissolving this compound in aqueous buffers.
Caption: General workflow for bioconjugation using this compound.
References
side reactions of BCN-PEG4-Ts and how to avoid them
Welcome to the technical support center for BCN-PEG4-Ts. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and avoiding potential side reactions associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker used in bioconjugation and antibody-drug conjugate (ADC) development.[1][2] It features a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and a tosylate (Ts) group.[2] The BCN moiety reacts with azide-functionalized molecules, while the tosylate serves as a good leaving group for reactions with nucleophiles. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[3][4]
Q2: What is the primary reaction of the BCN group?
The BCN group is a strained alkyne that reacts specifically with azide-tagged molecules or biomolecules to form a stable triazole linkage. This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and does not require a cytotoxic copper catalyst, making it suitable for use in biological systems.
Q3: What types of molecules can react with the tosylate (Ts) group?
The tosylate group is an excellent leaving group and will readily react with strong nucleophiles. This includes primary and secondary amines (e.g., lysine residues in proteins), and thiols (e.g., cysteine residues).
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides guidance on how to resolve them.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Conjugate | Reagent Instability: BCN compounds can degrade over time or under acidic conditions (pH < 7). | - Use fresh reagents. - Avoid prolonged exposure to acidic buffers. |
| Suboptimal Reaction Buffer: Buffer composition and pH can impact reaction rates. | - Use recommended buffers like PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5). - Optimize pH within the 7.0-8.5 range. | |
| Incorrect Molar Ratio: An inappropriate ratio of this compound to your target molecule can limit the reaction. | - For initial experiments, use a 1.5 to 3-fold molar excess of the less critical component. | |
| Steric Hindrance: The reactive site on your molecule may be sterically hindered. | - The PEG4 linker is designed to reduce steric hindrance, but if issues persist, consider redesigning the location of the reactive group on your molecule if possible. | |
| Formation of Unwanted Side Products | Reaction with Thiols: The BCN group can react with free thiols, such as those from cysteine residues or reducing agents like DTT and TCEP. | - If your molecule contains free thiols, consider protecting them before the reaction. - If using reducing agents, be aware of their potential to react with BCN. TCEP and GSH have been shown to react with and degrade BCN. |
| Reaction of Tosylate with Non-target Nucleophiles: The tosylate group can react with various nucleophiles present in the reaction mixture. | - Purify your target molecule to remove extraneous nucleophiles. - If conjugating to a protein, be aware of potential reactions with lysine and cysteine residues. | |
| Hydrolysis of Tosylate: The tosylate group can be susceptible to hydrolysis, especially at non-neutral pH. | - Perform reactions in a pH range of 7.0-8.5 to minimize hydrolysis. | |
| Difficulty in Purifying the Final Conjugate | Excess Unreacted Reagents: A large excess of this compound can be difficult to remove. | - Optimize the molar ratio of reactants to minimize excess reagent. - Utilize appropriate purification techniques such as size exclusion chromatography, dialysis, or HPLC. |
Experimental Protocols
General Protocol for Conjugation of an Azide-Modified Molecule to a Nucleophile-Containing Molecule using this compound
This protocol provides a general guideline. Optimization for your specific molecules is recommended.
1. Reagent Preparation:
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Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4) to a stock concentration of 1-10 mM.
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Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
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Dissolve the nucleophile-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4-8.0).
2. Reaction Setup (Two-Step):
Step 1: Reaction of this compound with the Nucleophile-Containing Molecule
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the nucleophile-containing molecule. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid denaturation of biomolecules.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Optional Quenching: To quench any unreacted this compound, a small molecule with a nucleophilic group (e.g., Tris or glycine) can be added.
-
Remove the excess, unreacted this compound using a spin desalting column or dialysis against the reaction buffer.
Step 2: Copper-Free Click Chemistry Reaction
-
To the purified BCN-functionalized molecule, add a 1.5- to 3-fold molar excess of the azide-modified molecule.
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Incubate the reaction for 4-12 hours at room temperature or 37°C. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
3. Final Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or affinity chromatography) to remove any unreacted molecules.
Visualizations
Diagram 1: this compound Reaction Scheme
This diagram illustrates the two-step conjugation process using this compound.
Caption: Two-step conjugation workflow using this compound.
Diagram 2: Potential Side Reactions of this compound
This diagram outlines the primary intended reaction and the key side reactions to be aware of.
Caption: Intended vs. potential side reactions of this compound.
Diagram 3: Troubleshooting Logic for Low Conjugation Yield
This workflow provides a logical approach to troubleshooting experiments with low yield.
Caption: A logical workflow for troubleshooting low yield results.
References
Technical Support Center: Optimizing SPAAC Reactions with BCN-PEG4-Ts
Welcome to the technical support center for BCN-PEG4-Ts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your strain-promoted alkyne-azide cycloaddition (SPAAC) reaction times and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a heterobifunctional linker used in bioconjugation.[1] It contains a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a 4-unit polyethylene glycol (PEG4) spacer, and a tosylate (Ts) group. The BCN group reacts with azide-functionalized molecules via SPAAC.[1] The PEG4 spacer enhances solubility and reduces steric hindrance.[2][3] The tosylate is a good leaving group, making it suitable for reacting with nucleophiles like amines, thiols, or hydroxyls to attach the BCN-PEG4 moiety to a molecule of interest.
Q2: What is the expected reaction rate for a BCN-alkyne reaction?
A2: The reaction rate for SPAAC reactions is described by a second-order rate constant (k₂). For BCN reacting with simple azides, this rate constant typically ranges from 0.01 to over 1 M⁻¹s⁻¹.[4] The actual reaction time will depend on the concentration of reactants, temperature, solvent, and the specific structure of the azide.
Q3: How does the PEG4 linker affect the SPAAC reaction?
A3: The PEG4 linker offers several advantages. It increases the hydrophilicity of the molecule, making it more soluble in aqueous buffers commonly used for bioconjugation. This can also help to reduce aggregation of the final conjugate. Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates.
Q4: What are the recommended storage conditions for BCN reagents?
A4: BCN reagents should be stored in a dry, dark environment. For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable. It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. Stock solutions in anhydrous solvents like DMSO should also be stored at -20°C or -80°C.
Q5: Can I use a copper catalyst with this compound?
A5: No, a copper catalyst is not required and should not be used. The BCN group is a strained alkyne that undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC), which is a type of copper-free click chemistry. The absence of a cytotoxic copper catalyst is a key advantage for biological applications.
Troubleshooting Guide
This section addresses common issues that can lead to slow or inefficient SPAAC reactions with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded this compound Reagent | Ensure the reagent has been stored correctly at -20°C and protected from light and moisture. If degradation is suspected, use a fresh vial of the reagent. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Impure or Degraded Azide Component | Verify the purity of your azide-containing molecule using techniques like NMR or mass spectrometry. Ensure it has been stored under appropriate conditions. |
| Suboptimal Reaction Buffer | The pH and composition of the buffer can significantly influence reaction rates. While PBS at pH 7.2-7.4 is common, buffers like HEPES have been shown to increase SPAAC reaction rates. Consider optimizing the pH within the 7.0-8.5 range. |
| Incorrect Molar Ratio | An insufficient amount of one reactant will limit the product yield. For initial experiments, use a 1.5 to 3-fold molar excess of the less critical component. For conjugating to valuable biomolecules, a 3 to 5-fold molar excess of the BCN-PEG4-payload is often recommended. |
| Insufficient Reaction Time or Temperature | SPAAC reactions with BCN can take from a few minutes to several hours. Typical incubation times are 4-16 hours at room temperature or 4°C. If the reaction is slow, consider increasing the temperature to 37°C, provided your biomolecules are stable at this temperature. |
| Solvent Issues | If your molecules have poor aqueous solubility, a co-solvent like DMSO or DMF can be used. However, keep the final concentration of the organic solvent low (typically <10% v/v) to avoid denaturation of biomolecules. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Recommended Solution |
| Side Reactions with BCN | The BCN group can react with thiols, such as those in cysteine residues or from reducing agents like DTT and TCEP. If your protein contains free cysteines that are not the intended reaction site, consider using a milder reducing agent or protecting the thiols. |
| Impure Starting Materials | Impurities in either the BCN reagent or the azide component can lead to side products. Purify the starting materials before the reaction and verify their purity. |
| Reaction Conditions Too Harsh | High temperatures or extreme pH can lead to degradation of the reactants or products. Stick to recommended temperature ranges (4°C to 37°C) and pH levels (7.0-8.5). |
Experimental Protocols & Data
General Protocol for a Two-Step Conjugation using this compound
This protocol assumes the user is first conjugating this compound to a molecule containing a primary amine, followed by the SPAAC reaction with an azide-modified partner.
Step 1: Conjugation of this compound to an Amine-Containing Molecule
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Preparation : Dissolve your amine-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.5-8.5). Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation : Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.
-
Reaction : Add a 5- to 10-fold molar excess of the this compound stock solution to your amine-containing molecule. The final concentration of the organic solvent should be kept below 10% v/v.
-
Incubation : Incubate the reaction for 1-4 hours at room temperature.
-
Purification : Remove the excess unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).
Step 2: SPAAC Reaction with an Azide-Modified Molecule
-
Reaction Setup : To the purified BCN-functionalized molecule, add the azide-modified molecule. A 2- to 5-fold molar excess of the azide is a good starting point.
-
Incubation : Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Final Purification : Purify the final conjugate using an appropriate method such as SEC or affinity chromatography to remove any unreacted starting materials.
Factors Influencing SPAAC Reaction Rates
The following table summarizes key factors that can be adjusted to optimize your SPAAC reaction.
| Parameter | General Recommendation | Impact on Reaction Time |
| Temperature | 25°C to 37°C | Higher temperature generally decreases reaction time. |
| pH | 7.0 to 8.5 | Higher pH within this range can increase the rate. |
| Buffer | HEPES or Borate | These buffers may result in faster reactions compared to PBS. |
| Solvent | Aqueous with minimal co-solvent | Polar protic solvents can accelerate the reaction. |
| Reactant Concentration | Higher concentrations | Increased concentration leads to a faster reaction. |
| Azide Structure | Electron-deficient azides | Can enhance reactivity with BCN. |
Visual Guides
Caption: A typical two-step experimental workflow for conjugation using this compound.
Caption: A logical workflow for troubleshooting low-yield SPAAC reactions.
References
Technical Support Center: Conjugating Hydrophobic Drugs with BCN-PEG4-Ts
Welcome to the technical support center for the conjugation of hydrophobic drugs using the BCN-PEG4-Ts linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges encountered during this bioconjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the individual roles of the BCN, PEG4, and Ts components in the this compound linker?
A: Each part of the this compound linker has a specific function:
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BCN (Bicyclo[6.1.0]nonyne): This is a strained alkyne that enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. It reacts spontaneously and with high selectivity with azide-functionalized molecules under mild, aqueous conditions.[1][2][3]
-
PEG4 (4-unit Polyethylene Glycol): This hydrophilic spacer is crucial for improving the solubility of the hydrophobic drug and the final conjugate in aqueous media.[4][5] It helps to prevent aggregation, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.
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Ts (Tosyl group or Tosylate): This is an excellent leaving group. It allows for the covalent attachment of the linker to the hydrophobic drug, typically by reacting with a nucleophilic group on the drug, such as a hydroxyl (-OH) or an amine (-NH2) group, via a nucleophilic substitution reaction.
Q2: Why is my hydrophobic drug not dissolving in the reaction buffer?
A: This is a primary challenge. Hydrophobic drugs, by nature, have poor aqueous solubility. While the goal of using a PEG linker is to increase the overall hydrophilicity of the final conjugate, the initial reaction requires the drug to be at least partially solubilized. It is often necessary to use a co-solvent system, such as adding dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the aqueous buffer, to dissolve the drug for the initial conjugation step.
Q3: What are the optimal reaction conditions for the SPAAC (BCN + azide) reaction?
A: SPAAC reactions are generally robust and proceed under mild conditions. However, the rate can be influenced by several factors:
-
pH: A pH range of 7.0-8.5 is common for bioconjugation. Some studies indicate that higher pH values within this range can increase the reaction rate.
-
Buffer: While PBS is commonly used, buffers like HEPES have been shown to result in higher reaction rates for some SPAAC reactions.
-
Temperature: Reactions are typically run at room temperature (25°C) or 37°C. Increasing the temperature can accelerate the reaction, but the thermal stability of your biomolecules must be considered.
-
Concentration: Higher reactant concentrations lead to faster reaction rates.
Q4: How can I purify the final hydrophobic drug-PEG-BCN conjugate?
A: Purification can be challenging due to the potential for aggregation and the unique properties of the conjugate. A multi-step approach is often necessary. The most common chromatography techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. This is effective for separating the more hydrophobic conjugate from unreacted hydrophilic components.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. It is particularly useful for purifying antibody-drug conjugates, where it can even resolve species with different drug-to-antibody ratios (DARs).
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. It is excellent for removing small molecule impurities like excess linker and for separating monomeric conjugates from aggregates.
Q5: How should I store the this compound linker?
A: The this compound linker should be stored at -20°C, protected from light and moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the linker. It is best to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles.
Q6: I am observing low or no yield in my final conjugate. What are the potential causes?
A: Low yield can stem from issues in either the initial tosylation reaction or the subsequent SPAAC reaction.
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Tosylation Step: Poor reactivity of the drug's nucleophile, steric hindrance, or use of an inappropriate base can lead to inefficient conjugation.
-
SPAAC Step: The BCN moiety can degrade in the presence of thiols (e.g., from cysteine residues or DTT), some reducing agents (like TCEP), or under strongly acidic conditions. Ensuring the purity and stability of both the BCN-functionalized drug and the azide-containing molecule is critical.
Troubleshooting Guides
Guide 1: Initial Conjugation of Hydrophobic Drug to this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Poor Solubility of Drug: The drug is not sufficiently dissolved to react. | - Use a co-solvent like DMSO, DMF, or acetonitrile to dissolve the drug before adding it to the reaction buffer. Start with 10% (v/v) and increase if necessary, keeping in mind solvent effects on downstream components. |
| 2. Weak Nucleophile: The hydroxyl or amine group on the drug is not reactive enough. | - Add a non-nucleophilic organic base like pyridine or triethylamine (TEA) to the reaction to deprotonate the nucleophile, increasing its reactivity. Perform the reaction in an anhydrous organic solvent if the drug is highly insoluble in aqueous buffers. | |
| 3. Steric Hindrance: The reaction site on the drug is sterically hindered. | - Increase the reaction temperature (e.g., to 40-60°C) to provide more energy to overcome the activation barrier. Note: Check the thermal stability of your drug first. - Prolong the reaction time (e.g., 24-48 hours). | |
| 4. Hydrolysis of this compound: Presence of water is hydrolyzing the tosylate group. | - If performing the reaction in organic solvent, ensure the solvent is anhydrous. | |
| Multiple Products Observed (by LC-MS) | 1. Multiple Reaction Sites: The drug has multiple nucleophilic sites (e.g., multiple -OH or -NH2 groups). | - Use protecting group chemistry to block all but the desired reaction site before conjugation. - Adjust the stoichiometry to use a limiting amount of this compound (e.g., 0.8 equivalents) to favor mono-conjugation. |
| 2. Degradation of Drug: The drug is unstable under the reaction conditions (e.g., pH, temperature). | - Screen different bases and solvents to find milder conditions. - Run the reaction at a lower temperature for a longer period. |
Guide 2: SPAAC Reaction of BCN-PEG-Drug with Azide Molecule
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Degradation of BCN Moiety: The BCN group has been compromised. | - Avoid buffers containing thiols (e.g., DTT, mercaptoethanol) or reducing agents (e.g., TCEP). - Maintain a pH between 7.0 and 8.5. Avoid prolonged exposure to acidic conditions. - Ensure the BCN-PEG-Drug intermediate was properly stored (-20°C, protected from light). |
| 2. Impure or Degraded Azide Reagent: The azide-containing molecule is of poor quality. | - Verify the purity of the azide reagent using an appropriate analytical technique (e.g., NMR, MS). | |
| 3. Suboptimal Reaction Conditions: The reaction kinetics are too slow. | - Increase the concentration of one or both reactants. - Optimize the pH and buffer system. Consider screening PBS, HEPES, and borate buffers. - Increase the reaction temperature (e.g., to 37°C), if the biomolecules are stable. | |
| Difficulty Purifying Final Conjugate | 1. Aggregation: The final conjugate is hydrophobic and aggregating in solution. | - Perform purification steps at lower concentrations. - Add a small percentage of an organic solvent like isopropanol or acetonitrile to the purification buffers. - Use size exclusion chromatography (SEC) as a final polishing step to remove aggregates. |
| 2. Excess Unreacted BCN-PEG-Drug: Large excess of the hydrophobic intermediate is difficult to remove. | - Optimize the molar ratio of reactants to be closer to 1:1 to minimize excess. - Use RP-HPLC for purification, as the hydrophobicity difference between the final conjugate and the BCN-PEG-Drug intermediate may be significant enough for separation. |
Data Presentation
Table 1: Representative Solubility Enhancement with PEG4 Linker
This table illustrates the potential improvement in aqueous solubility when a hydrophobic drug is conjugated with a PEG4 linker. Actual results will vary depending on the specific drug properties.
| Hydrophobic Drug | Initial Aqueous Solubility (µg/mL) | Conjugated (Drug-PEG4) Solubility (µg/mL) | Fold Increase (Approx.) |
| Drug A (e.g., Paclitaxel analog) | < 1 | 50 - 150 | > 50x |
| Drug B (e.g., Camptothecin analog) | ~ 2.5 | 1,000 - 2,500 | ~ 400x - 1000x |
| Drug C (e.g., Tyrosine Kinase Inhibitor) | ~ 10 | 400 - 600 | ~ 40x - 60x |
Table 2: Factors Influencing SPAAC Reaction Efficiency
This table summarizes key parameters and their expected impact on the efficiency of the SPAAC reaction between the BCN-functionalized drug and an azide-modified molecule.
| Parameter | Condition | Expected Reaction Rate | Notes |
| pH | 6.5 | Moderate | Reaction proceeds, but may be slower. |
| 7.4 | Good | Standard physiological pH, widely compatible. | |
| 8.5 | Often Faster | Higher pH can accelerate the reaction but check biomolecule stability. | |
| Buffer | PBS | Good | Common choice, but can be slower than other buffers. |
| HEPES | Often Faster | Has been shown to improve SPAAC kinetics in some systems. | |
| Temperature | 4°C | Slow | Useful for overnight reactions with sensitive biomolecules. |
| 25°C (RT) | Moderate | Standard condition for many SPAAC reactions. | |
| 37°C | Fast | Accelerates the reaction; ensure biomolecule stability. | |
| Co-solvent | 0% DMSO | Varies | Ideal for biocompatibility, but may limit reactant solubility. |
| 5-10% DMSO | Generally No Negative Impact | Often required to solubilize the BCN-PEG-Drug intermediate. |
Experimental Protocols
Protocol 1: Conjugation of a Hydrophobic Drug to this compound
This protocol describes the general procedure for conjugating a hydrophobic drug containing a hydroxyl (-OH) group with this compound.
Materials:
-
Hydrophobic drug with a reactive hydroxyl group
-
This compound
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Anhydrous Dimethylformamide (DMF)
-
Pyridine or Triethylamine (TEA)
-
Nitrogen or Argon gas
-
Reaction vial
-
RP-HPLC system for purification
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the hydrophobic drug (1 equivalent) in anhydrous DMF.
-
Add Linker: Add this compound (1.2 equivalents) to the solution.
-
Add Base: Add pyridine (3 equivalents) to the reaction mixture to act as a base and catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC. If the reaction is slow, consider gently heating to 40°C.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of water.
-
Purification: Purify the resulting BCN-PEG-Drug conjugate by RP-HPLC using a water/acetonitrile gradient.
-
Characterization: Confirm the mass of the purified product by mass spectrometry (e.g., ESI-MS).
-
Storage: Lyophilize the purified product and store it at -20°C or below, protected from light.
Protocol 2: SPAAC Reaction with an Azide-Modified Antibody
This protocol outlines the conjugation of the purified BCN-PEG-Drug to an azide-modified antibody.
Materials:
-
Azide-modified antibody (e.g., in PBS)
-
Purified BCN-PEG-Drug
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
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Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the BCN-PEG-Drug in anhydrous DMSO.
-
Antibody Preparation: Prepare the azide-modified antibody in PBS at a concentration of 2-10 mg/mL.
-
Initiate Reaction: Add a 5-10 molar excess of the BCN-PEG-Drug stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted BCN-PEG-Drug and other small molecules using size exclusion chromatography (SEC). Alternatively, if resolving different drug-to-antibody ratio (DAR) species is desired, use hydrophobic interaction chromatography (HIC).
-
Characterization: Analyze the final antibody-drug conjugate (ADC) to determine the average DAR. This can be done by HIC, RP-HPLC, or mass spectrometry. Confirm the integrity and purity of the ADC using SEC (to check for aggregation) and SDS-PAGE.
-
Storage: Store the final purified ADC in a suitable buffer at 4°C (short-term) or frozen at -80°C (long-term).
Visualizations
Caption: General experimental workflow for conjugating a hydrophobic drug to a biomolecule using this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
Caption: Simplified signaling pathway for an antibody-drug conjugate (ADC).
References
Navigating pH in BCN-Tetrazine Conjugations: A Technical Support Guide
Welcome to the technical support center for optimizing your BCN-PEG4-Tetrazine conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient bioconjugation. The strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions are powerful tools in bioconjugation, and understanding the impact of pH is critical for maximizing their efficiency.
Troubleshooting Guide
This section addresses common issues encountered during BCN-PEG4-Tetrazine conjugations, with a focus on pH-related factors.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal Reaction pH: The pH of the reaction buffer can significantly influence the rate of conjugation. For many common buffer systems, the reaction rate tends to increase with a higher pH.[1][2] | Optimize the reaction pH within the 7.0 to 8.5 range. Consider performing small-scale pilot reactions at different pH values (e.g., 7.4, 8.0, 8.5) to determine the optimal condition for your specific molecules. |
| Reagent Instability due to pH: BCN is known to be sensitive to acidic conditions and can degrade over time in buffers with a pH below 7.[3] Conversely, some tetrazines may show instability in basic aqueous solutions.[4] | Ensure that the BCN-containing molecule is not stored or incubated for prolonged periods in acidic buffers. For tetrazine-containing molecules, assess their stability at the intended reaction pH, especially if it is above 8.0. | |
| Hydrolysis of NHS Ester: If you are using an NHS ester to attach the BCN or tetrazine moiety to a protein, the hydrolysis of the NHS ester is a competing reaction that is more rapid at higher pH.[5] | For NHS ester conjugations to primary amines, a pH range of 7.0-9.0 is generally recommended, with a pH of 8.3-8.5 often providing a good balance between efficient acylation and minimal hydrolysis. | |
| Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with NHS esters. | Use non-amine-containing buffers like PBS (phosphate-buffered saline), HEPES, or borate buffer for your conjugation reactions. | |
| Inconsistent Conjugation Results | Variable pH of Stock Solutions: The pH of your stock solutions, especially if they are dissolved in solvents other than your reaction buffer, can alter the final pH of the reaction mixture. | Always check and adjust the pH of the final reaction mixture after all components have been added. |
| Buffer Effects on Reaction Rate: Different buffer systems can influence the reaction kinetics even at the same pH. For some SPAAC reactions, HEPES buffer has been shown to result in higher reaction rates compared to PBS. | If you are experiencing inconsistent results, consider standardizing on a single buffer system. If yields are consistently low, testing different buffer types (e.g., switching from PBS to HEPES) may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for BCN-PEG4-Tetrazine conjugation?
A1: While the optimal pH can be system-dependent, a general range of 7.0 to 8.5 is recommended for most BCN-tetrazine conjugations. For many SPAAC reactions, an increase in pH within this range can lead to a higher reaction rate. However, the stability of both the BCN and tetrazine moieties at higher pH should be considered.
Q2: How does pH affect the stability of the BCN and tetrazine groups?
A2: The BCN group is susceptible to hydrolysis under acidic conditions (pH < 7). Some tetrazine derivatives can degrade in basic aqueous solutions. It is crucial to assess the stability of your specific reagents at the intended reaction pH.
Q3: Can I use any buffer for my conjugation reaction?
A3: No. If you are using NHS esters for labeling, you must avoid buffers containing primary amines like Tris and glycine, as they will compete in the reaction. Recommended buffers include PBS, HEPES, and borate buffers. The choice of buffer can also impact the reaction rate, with HEPES sometimes offering faster kinetics than PBS for SPAAC reactions.
Q4: I am conjugating a BCN-PEG4-NHS ester to a protein. What is the best pH for this initial step?
A4: For the reaction of an NHS ester with primary amines on a protein, a pH between 7.0 and 9.0 is generally effective. A common recommendation is to perform this step at a pH of 8.3-8.5 to achieve a good balance between efficient labeling and minimizing the hydrolysis of the NHS ester.
Q5: My protein is not stable at high pH. What should I do?
A5: If your protein's stability is a concern at higher pH values, perform the conjugation at a lower pH, such as 7.2-7.4. While the reaction rate may be slower, it will help to preserve the integrity of your protein. You may need to increase the reaction time or the concentration of one of the reactants to compensate for the slower kinetics.
Experimental Protocols
General Protocol for BCN-PEG4-Tetrazine Conjugation
This protocol provides a general guideline for the conjugation of a BCN-functionalized molecule to a tetrazine-functionalized molecule. The optimal conditions may need to be empirically determined for each specific application.
Materials:
-
BCN-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES buffer, pH 7.5
-
Anhydrous DMSO or DMF (if needed to dissolve reagents)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the BCN-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).
-
Dissolve the tetrazine-functionalized molecule in the reaction buffer. If solubility is an issue, a concentrated stock can be prepared in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
Combine the BCN and tetrazine-functionalized molecules in a microcentrifuge tube. It is often recommended to use a slight molar excess (1.5 to 3-fold) of the less critical or more abundant component.
-
If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the reaction mixture is low (typically <10%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time can be optimized based on the specific reactants and their concentrations. For more dilute solutions or less reactive partners, the reaction time may need to be extended. The reaction progress can be monitored by following the disappearance of the tetrazine's color (if it has a visible absorption).
-
-
Purification:
-
Following incubation, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the molecules involved.
-
-
Analysis:
-
Confirm the successful conjugation using techniques like SDS-PAGE (for proteins, a shift in molecular weight should be observed), mass spectrometry, or HPLC.
-
Visualizations
References
Technical Support Center: Purification of Bioconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in removing unreacted BCN-PEG4-Ts from their conjugation mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my conjugation mixture?
A1: The most common and effective methods for removing small molecules like unreacted this compound (Molecular Weight: ~524 g/mol ) from a mixture containing a much larger biomolecule (e.g., an antibody at ~150 kDa) are based on size differences.[1][2] The three primary techniques are:
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Dialysis: A simple and widely used technique that involves the passive diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.[3][4][5]
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Size Exclusion Chromatography (SEC): Also known as gel filtration, this chromatographic technique separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules elute first, while smaller molecules are retarded.
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Tangential Flow Filtration (TFF): A rapid and efficient method for separating and purifying biomolecules. It is particularly useful for concentrating and desalting samples, effectively removing small molecules through a process called diafiltration.
Q2: How do I choose the right purification method for my experiment?
A2: The choice of method depends on factors such as sample volume, desired purity, process time, and available equipment. The following table provides a comparison to aid in your decision-making:
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane. | Separation based on hydrodynamic volume by a porous resin. | Size-based separation using a membrane with tangential flow. |
| Sample Volume | Versatile, suitable for a wide range of volumes. | Can be limited by column capacity. | Ideal for a wide range of volumes, from milliliters to thousands of liters. |
| Speed | Slow, often requiring overnight processing and multiple buffer changes. | Relatively fast, especially with optimized columns and systems. | Very fast and efficient. |
| Resolution | Low resolution, primarily for buffer exchange and removal of small molecules. | High resolution, can separate different oligomeric states of a protein. | Good for separating molecules with large size differences. |
| Key Advantage | Simple, requires minimal specialized equipment. | High purity and good for analytical purposes. | Fast, scalable, and combines concentration with purification. |
Q3: What is the recommended molecular weight cut-off (MWCO) for a dialysis membrane to remove this compound?
A3: To effectively remove unreacted this compound (MW ~524 g/mol ) while retaining a larger protein conjugate (e.g., an antibody at ~150 kDa), a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 10-20 kDa is generally recommended. This ensures that the small linker molecule can freely pass through the pores while the much larger conjugate is retained.
| Molecule | Molecular Weight (approx.) | Recommended MWCO |
| This compound | 524 g/mol | \multirow{2}{*}{10-20 kDa} |
| IgG Antibody (example) | 150,000 g/mol |
Troubleshooting Guides
Issue 1: Low recovery of my conjugated protein after purification.
| Possible Cause | Recommended Solution |
| Non-specific binding to the purification matrix (SEC or TFF membrane). | For SEC, ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions with the resin. For TFF, select a membrane material with low protein binding characteristics (e.g., polyethersulfone). |
| Precipitation of the conjugate. | This can occur if the buffer conditions are not optimal or if the conjugate is over-modified. Ensure the pH and ionic strength of your buffers are appropriate for your protein's stability. Perform a buffer exchange into a suitable storage buffer as part of the purification process. |
| Incorrect MWCO for dialysis membrane or TFF cassette. | Using a membrane with too large a pore size can lead to the loss of your protein. Always use an MWCO that is significantly smaller than your protein of interest. |
| Overly harsh elution conditions in SEC. | SEC is a non-denaturing technique. If you are using it in combination with other chromatography steps, ensure that the buffers are compatible and do not cause protein denaturation or precipitation. |
Issue 2: Incomplete removal of unreacted this compound.
| Possible Cause | Recommended Solution |
| Insufficient dialysis time or too few buffer changes. | For efficient removal of small molecules via dialysis, it is crucial to use a large volume of dialysis buffer (at least 200-fold greater than the sample volume) and perform multiple buffer changes. Allow sufficient time for equilibrium to be reached in each step. |
| Poor separation resolution in SEC. | The resolution in SEC is affected by column length, particle size of the resin, and flow rate. For optimal separation of a small molecule from a large protein, a longer column with a resin that has an appropriate fractionation range is recommended. A slower flow rate can also improve resolution. |
| Insufficient diafiltration volumes in TFF. | Diafiltration is the process of washing out the small molecules. To ensure complete removal of the unreacted linker, a sufficient number of diavolumes (typically 5-10) should be passed through the system. |
| Sample overload on the SEC column. | Overloading the SEC column can lead to poor separation and co-elution of the unreacted linker with your protein. Adhere to the manufacturer's recommendations for the sample volume, which is typically 0.5% to 4% of the total column volume for preparative runs. |
Issue 3: My conjugated protein appears aggregated after purification.
| Possible Cause | Recommended Solution |
| Inappropriate buffer conditions (pH, ionic strength). | The conjugation and purification process may require buffer conditions that are not optimal for long-term stability, potentially leading to aggregation. It is advisable to perform a final buffer exchange into a formulation buffer that is known to stabilize your protein. SEC and TFF are excellent methods for this final buffer exchange step. |
| High concentration of the purified conjugate. | Highly concentrated protein solutions are more prone to aggregation. If you are using TFF to concentrate your sample, be mindful of the final concentration and consider the solubility limits of your conjugate. |
| The conjugation reaction itself led to aggregation. | Over-modification of the protein can sometimes lead to aggregation. SEC can be used to separate the monomeric form of your conjugate from aggregates. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
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Membrane Selection and Preparation:
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Choose a dialysis membrane with a molecular weight cut-off (MWCO) of 10-20 kDa.
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove any preservatives.
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-
Sample Loading:
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Carefully load your conjugation mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
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Securely seal the tubing or cassette.
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-
Dialysis:
-
Immerse the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). A suitable buffer would be one that maintains the stability of your conjugate, for example, Phosphate Buffered Saline (PBS) pH 7.4.
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Place the beaker on a magnetic stir plate and stir gently at 4°C.
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Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. Discard the old buffer and replace it with fresh, cold dialysis buffer.
-
Repeat the buffer exchange at least two more times. An overnight dialysis step for the final exchange is recommended to ensure complete removal of the unreacted linker.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
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Transfer the purified conjugate from the device to a clean storage tube.
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Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column and System Preparation:
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Select an SEC column with a fractionation range appropriate for separating your large protein conjugate from the small this compound molecule.
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Equilibrate the SEC column with a suitable mobile phase (e.g., PBS pH 7.4) at a recommended flow rate until a stable baseline is achieved.
-
-
Sample Preparation and Loading:
-
Centrifuge your conjugation mixture to remove any precipitates.
-
Inject the clarified sample onto the equilibrated SEC column. The injection volume should not exceed the manufacturer's recommendation for the column size.
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-
Chromatographic Separation:
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Run the mobile phase through the column at a constant flow rate.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins). The larger conjugated protein will elute first, followed by the smaller, unreacted this compound.
-
-
Fraction Collection:
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Collect fractions corresponding to the protein peak.
-
Analyze the collected fractions by SDS-PAGE or other methods to confirm the purity of the conjugate and the absence of the unreacted linker.
-
-
Column Regeneration and Storage:
-
Wash the column according to the manufacturer's instructions.
-
Store the column in an appropriate solution (e.g., 20% ethanol) to prevent microbial growth.
-
Protocol 3: Purification using Tangential Flow Filtration (TFF) with Diafiltration
-
System and Cassette Preparation:
-
Select a TFF cassette with an appropriate MWCO (e.g., 10 or 30 kDa) and membrane material with low protein binding.
-
Install the cassette into the TFF system and flush with purified water and then the diafiltration buffer to remove any storage solutions and to wet the membrane.
-
-
Concentration (Optional):
-
If your sample is dilute, you can first concentrate it by recirculating the sample through the TFF system and allowing the permeate (containing buffer and small molecules) to be removed.
-
-
Diafiltration:
-
Once the desired sample volume is reached, begin the diafiltration process.
-
Add fresh diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing out the unreacted this compound.
-
Continue the diafiltration for a sufficient number of volume exchanges (diavolumes), typically 5-10, to ensure complete removal of the small molecule.
-
-
Final Concentration and Sample Recovery:
-
After diafiltration, the sample can be further concentrated to the desired final concentration.
-
Once the target concentration is achieved, stop the system and carefully recover the purified and concentrated conjugate from the retentate lines and the reservoir.
-
Visual Workflows
Caption: Workflow for removing unreacted small molecules using dialysis.
Caption: Workflow for purification using Size Exclusion Chromatography (SEC).
References
Technical Support Center: BCN-PEG4-Ts Conjugates
Welcome to the Technical Support Center for BCN-PEG4-Ts conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical linker molecule used in bioconjugation. It consists of three key components:
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BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation with azide-modified molecules.
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PEG4 (Tetraethylene glycol): A hydrophilic spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.
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Ts (Tosyl group): A good leaving group that can be displaced by a nucleophile, facilitating the attachment of the BCN-PEG4 moiety to a molecule of interest.
Its primary application is in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies where a stable linkage between a biomolecule and a payload is required.[1]
Q2: What are the main stability concerns for this compound conjugates?
A2: The main stability concerns for this compound conjugates revolve around the BCN moiety and the tosylate group. The BCN group can be susceptible to degradation under acidic conditions and may react with thiols.[2] Some instability has also been noted at neutral pH in the presence of reducing agents. The tosylate group, while a good leaving group for synthesis, can be susceptible to hydrolysis, especially under basic conditions.
Q3: How should this compound and its conjugates be stored?
A3: For long-term stability, this compound should be stored at -20°C in a dry, dark environment. Once in solution, for example in DMSO, it is recommended to use the solution promptly or store it at -80°C for short periods.[3] Conjugated biomolecules should be stored under conditions that are optimal for the biomolecule itself, typically in a suitable buffer at 4°C for short-term storage or frozen at -80°C for long-term storage.
Troubleshooting Guide
Issue 1: Low or no conjugation efficiency.
-
Potential Cause 1: Degradation of this compound.
-
Troubleshooting: Ensure the reagent has been stored correctly at -20°C. Prepare fresh solutions in anhydrous DMSO immediately before use. Avoid acidic conditions during the reaction setup.
-
-
Potential Cause 2: Inactivated nucleophile.
-
Troubleshooting: Ensure the nucleophile on your molecule of interest is available and reactive. For example, if you are reacting with an alcohol, ensure it is deprotonated by using a suitable non-nucleophilic base.
-
-
Potential Cause 3: Suboptimal reaction conditions.
-
Troubleshooting: The reaction of the tosylate with a nucleophile may require elevated temperatures and longer reaction times. Perform small-scale optimization experiments to determine the ideal temperature, time, and stoichiometry.
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Issue 2: My BCN-PEG4-conjugate appears to be degrading over time in my experimental buffer.
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Potential Cause 1: Hydrolysis of the tosylate group (if unreacted).
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Troubleshooting: If the tosylate is a terminal group on your final conjugate, it may be susceptible to hydrolysis. Consider if this unreacted tosylate is necessary or if the experimental design can be altered. Analyze your sample by mass spectrometry to confirm the loss of the tosyl group.
-
-
Potential Cause 2: Degradation of the BCN ring.
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Troubleshooting: BCN can be unstable at acidic pH.[2] Ensure your buffer pH is neutral or slightly basic. If your experiment requires acidic conditions, minimize the exposure time. BCN can also react with thiols. If your buffer or media contains thiols (e.g., cysteine, glutathione), this may lead to off-target reactions.
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-
Potential Cause 3: Instability of the linkage used to attach the this compound.
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Troubleshooting: The stability of the bond formed between your molecule and the this compound is crucial. Analyze the nature of this bond and its susceptibility to the experimental conditions.
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Issue 3: I observe aggregation of my antibody-drug conjugate (ADC) after conjugation with a this compound-payload.
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Potential Cause 1: Insufficient hydrophilicity.
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Troubleshooting: While the PEG4 linker enhances hydrophilicity, highly hydrophobic payloads can still induce aggregation. Consider using a longer PEG linker if aggregation is a persistent issue.
-
-
Potential Cause 2: High Drug-to-Antibody Ratio (DAR).
-
Troubleshooting: A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Optimize your conjugation reaction to achieve a lower, more homogenous DAR.
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-
Potential Cause 3: Suboptimal buffer conditions.
-
Troubleshooting: The buffer composition, including pH and excipients, can significantly impact protein stability. Screen different buffer formulations to find one that minimizes aggregation.
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Data Presentation
Table 1: Stability of a Trastuzumab-BCN-PEG4-Payload Conjugate
| Storage Condition | Time Point | Aggregation (%) | Drug Loss (%) |
| 4°C in PBS, pH 7.4 | Day 0 | < 1 | 0 |
| Day 7 | 1.2 | < 1 | |
| Day 28 | 1.5 | 1.8 | |
| 37°C in Human Serum | Day 0 | < 1 | 0 |
| Day 3 | 2.1 | 3.5 | |
| Day 7 | 4.5 | 8.2 |
This data is adapted from a representative study and may not be directly applicable to all this compound conjugates.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of a this compound Conjugate by RP-HPLC
This protocol outlines a general method for assessing the stability of a this compound conjugate under different conditions.
-
Sample Preparation:
-
Prepare solutions of your this compound conjugate at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., PBS pH 5.4, PBS pH 7.4, PBS pH 8.4).
-
Prepare control samples of the unconjugated biomolecule and the this compound-payload.
-
-
Incubation:
-
Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the conjugate from potential degradation products (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV spectrophotometer at a wavelength appropriate for your biomolecule or payload (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Monitor for the appearance of new peaks or a decrease in the area of the main conjugate peak over time.
-
Quantify the percentage of remaining intact conjugate at each time point.
-
Protocol 2: Forced Degradation Study
This protocol is designed to accelerate the degradation of the conjugate to identify potential degradation pathways.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at 37°C for various time points. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at 37°C for various time points. Neutralize with HCl before analysis.
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Oxidation: Incubate the conjugate with 3% H₂O₂ at room temperature for various time points.
-
Thermal Stress: Incubate the conjugate at elevated temperatures (e.g., 50°C, 70°C).
-
Photostability: Expose the conjugate to UV light.
-
-
Analysis:
-
Analyze the stressed samples by RP-HPLC, size-exclusion chromatography (SEC), and mass spectrometry (MS) to identify and characterize degradation products.
-
Visualizations
Caption: Hypothesized degradation pathways for this compound conjugates.
Caption: A logical workflow for troubleshooting stability issues with this compound conjugates.
Caption: A typical experimental workflow for assessing the stability of this compound conjugates.
References
Technical Support Center: Monitoring the BCN-PEG4-Ts Reaction
Welcome to the technical support center for the BCN-PEG4-Ts reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful monitoring of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and what is it used for?
A1: this compound is a chemical linker used in a two-step bioconjugation process. The "BCN" (bicyclo[6.1.0]nonyne) is a strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "PEG4" is a polyethylene glycol spacer that enhances solubility and reduces steric hindrance. The "Ts" (tosylate) is a good leaving group.
This linker is typically used to create antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody. The process involves two main steps:
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Linker Attachment: The this compound linker is first attached to the antibody, often by reacting with primary amines on lysine residues. The tosylate group is displaced by the amine, forming a stable bond.
-
Payload Conjugation (SPAAC): An azide-modified payload (e.g., a cytotoxic drug) is then reacted with the BCN-functionalized antibody. The BCN and azide groups "click" together, forming a stable triazole linkage.
Q2: How do I monitor the progress of the first step (BCN-PEG4 linker attachment)?
A2: Monitoring the attachment of the BCN-PEG4 linker is crucial to ensure your antibody is ready for the subsequent SPAAC reaction. The primary methods for monitoring this step are:
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Mass Spectrometry (MS): This is the most direct method. An increase in the mass of the antibody corresponding to the mass of the BCN-PEG4 moiety will confirm successful conjugation.
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High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can be used. The attachment of the hydrophobic BCN-PEG4 linker will cause a shift in the retention time of the antibody.
Q3: What are the best techniques to monitor the second step (SPAAC reaction)?
A3: The progress of the SPAAC reaction can be monitored by observing the formation of the final conjugate and the consumption of the starting materials. Key techniques include:
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that can simultaneously separate the reaction components and confirm their identity by mass. You can monitor the appearance of the peak corresponding to the final conjugate and the disappearance of the BCN-functionalized antibody peak.
-
HPLC: Similar to the first step, RP-HPLC or HIC can be used to separate the final conjugate from the starting materials and intermediates. Size-Exclusion Chromatography (SEC-HPLC) is also useful for removing unreacted payload and detecting any aggregation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine monitoring of large biomolecules, NMR can be used to follow the reaction kinetics by observing the disappearance of signals from the reactants and the appearance of new signals from the product. This is more applicable for smaller molecule conjugations.
Q4: I am seeing low or no yield. What are the common causes and solutions?
A4: Low yield can occur in either of the two steps. Please refer to the troubleshooting guide below for detailed solutions.
Troubleshooting Guides
Issue 1: Low Yield in the First Step (BCN-PEG4 Linker Attachment)
| Potential Cause | Recommended Solution |
| Inefficient Reaction Conditions | Optimize Reaction Buffer: Ensure the pH of your buffer is in the optimal range for the reaction between the tosylate and the amine (typically pH 8.0-9.0). Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the reaction. Phosphate-buffered saline (PBS) is a common choice. Optimize Molar Ratio: Use a sufficient molar excess of the this compound linker. A 5- to 20-fold molar excess over the antibody is a good starting point. |
| Antibody-Related Issues | Buffer Exchange: If your antibody is in a buffer containing primary amines, perform a buffer exchange into an appropriate reaction buffer before starting the conjugation. Antibody Concentration: Ensure the antibody concentration is suitable for the reaction (typically 1-10 mg/mL). |
| Reagent Instability | Fresh Reagents: Ensure that your this compound linker is fresh and has been stored correctly (typically at -20°C, desiccated) to prevent degradation. |
Issue 2: Low Yield in the Second Step (SPAAC Reaction)
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize Molar Ratio: Use a 1.5 to 5-fold molar excess of the azide-modified payload relative to the BCN-functionalized antibody. Reaction Time and Temperature: SPAAC reactions are typically run at room temperature for 4-12 hours. If the reaction is slow, consider increasing the temperature to 37°C or extending the reaction time. |
| Reagent Purity and Stability | Purity of Azide Payload: Ensure the purity of your azide-containing molecule, as impurities can interfere with the reaction. BCN Group Instability: The BCN group can be sensitive to acidic conditions. Maintain a neutral to slightly basic pH during the reaction. |
| Steric Hindrance | PEG Spacer: The PEG4 spacer in the linker is designed to reduce steric hindrance. However, if you are still experiencing issues, consider a linker with a longer PEG chain. |
Experimental Protocols
Protocol 1: Monitoring BCN-PEG4 Linker Attachment by LC-MS
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Sample Preparation:
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Take a small aliquot of the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours).
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) if necessary.
-
Desalt the sample using a spin desalting column to remove unreacted linker and other small molecules.
-
-
LC-MS Analysis:
-
LC System: Use a reversed-phase column (e.g., C4 or C8) suitable for protein analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the antibody. A mass shift corresponding to the addition of the BCN-PEG4 moiety will confirm successful conjugation. The relative peak areas of the unconjugated and conjugated antibody can be used to estimate the reaction conversion.
-
| Parameter | Typical Value |
| Column | C4, 3.5 µm, 2.1 x 100 mm |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| MS Scan Range | 500-4000 m/z |
| Expected Mass Shift | ~351.5 Da (for BCN-PEG4) |
Protocol 2: Monitoring SPAAC Reaction by HPLC
-
Sample Preparation:
-
Take aliquots of the reaction mixture at various time points.
-
If necessary, quench the reaction (e.g., by adding an excess of a small molecule azide to consume any remaining BCN groups).
-
-
HPLC Analysis:
-
HPLC System: A system equipped with a UV detector is required.
-
Column: A Hydrophobic Interaction Chromatography (HIC) column is often used for separating antibodies with different drug-to-antibody ratios (DARs).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DARs. The progress of the reaction can be monitored by the increase in the peak area of the desired conjugate over time.
-
| Parameter | Typical Value |
| Column | TSKgel Butyl-NPR |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Workflow for the two-step this compound conjugation and monitoring.
Caption: Troubleshooting logic for low yield in the this compound reaction.
Validation & Comparative
A Head-to-Head Comparison of BCN-PEG4-Ts and DBCO Linkers for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing safe and effective therapeutics. The linker, which connects the monoclonal antibody to the cytotoxic payload, critically influences the ADC's stability, pharmacokinetics, and efficacy. Among the premier choices for copper-free click chemistry are bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) based linkers. This guide provides an objective, data-driven comparison of BCN-PEG4-Ts and DBCO linkers, focusing on their performance in strain-promoted alkyne-azide cycloaddition (SPAAC) for ADC synthesis.
At a Glance: this compound vs. DBCO Linkers
The decision between BCN and DBCO linkers for ADC synthesis involves a trade-off between reaction kinetics and stability, with each possessing distinct advantages depending on the specific application and desired ADC characteristics. DBCO linkers are generally favored for their rapid reaction rates, while BCN linkers offer enhanced stability in certain biological environments.
| Feature | This compound | DBCO Linker |
| Structure | Compact, non-aromatic cyclooctyne | Bulky, aromatic dibenzocyclooctyne |
| Reaction with Azides | Generally lower reactivity than DBCO | Generally higher reactivity than BCN |
| Stability | More stable in the presence of thiols (e.g., glutathione) | Less stable in the presence of thiols |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Performance Deep Dive: Reaction Kinetics
The velocity of the conjugation reaction is a critical parameter in ADC manufacturing, influencing process efficiency and the potential for side reactions. Strain-promoted alkyne-azide cycloaddition (SPAAC) is the fundamental reaction for both BCN and DBCO linkers. Due to its greater ring strain, DBCO generally demonstrates faster reaction kinetics with azides compared to BCN.
However, the nature of the azide can significantly impact these rates. For instance, while DBCO reacts faster with primary and secondary azides, its reactivity can decrease dramatically with sterically hindered tertiary azides, where BCN may show more consistent, albeit slower, reaction rates.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl Azide | 0.07 | |
| DBCO | Benzyl Azide | 0.24 | |
| BCN | Phenyl Azide | 0.2 | |
| DBCO | Phenyl Azide | 0.033 |
Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.
Stability and Physicochemical Properties
The stability of the linker is crucial for the in vivo performance of an ADC, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell. The cytoplasm's reducing environment, rich in thiols like glutathione (GSH), can pose a challenge to the stability of strained alkynes.
Comparative studies have shown that BCN linkers exhibit superior stability in the presence of common biological reducing agents compared to DBCO linkers. This makes BCN a more robust option for applications where the ADC is expected to have a longer circulation time or be exposed to complex biological media.
Conversely, the higher lipophilicity of the DBCO linker can sometimes lead to aggregation issues, particularly with hydrophobic payloads. The smaller and less lipophilic nature of the BCN linker may be advantageous in minimizing perturbations to the antibody's native structure and improving the overall solubility and pharmacokinetic profile of the ADC.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of ADCs. Below are generalized protocols for key experiments in ADC development using this compound and DBCO linkers.
ADC Synthesis: A Two-Step Approach
The synthesis of an ADC using either linker typically follows a two-step process:
-
Antibody Modification: Introduction of an azide or cyclooctyne functionality onto the antibody.
-
Payload Conjugation: The SPAAC reaction between the modified antibody and the linker-payload construct.
Protocol 1: ADC Synthesis using this compound
This protocol outlines the conjugation of an azide-modified antibody with a this compound linker attached to a cytotoxic payload.
Materials:
-
Azide-modified antibody (2-5 mg/mL in PBS, pH 7.4)
-
This compound-Payload (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup: To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the this compound-Payload dissolved in a minimal amount of DMSO. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting ADC using an SEC system to remove unreacted this compound-Payload and any potential aggregates.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and assess its purity and stability.
Protocol 2: ADC Synthesis using a DBCO Linker
This protocol describes the conjugation of an azide-modified antibody with a DBCO-linker (e.g., DBCO-PEG4-NHS ester) activated payload.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS ester (10 mM in anhydrous DMSO)
-
Azide-modified cytotoxic payload
-
Quenching buffer (e.g., 100 mM Tris)
-
Spin desalting column or dialysis equipment
Procedure:
-
Antibody Activation: Add a 20-30 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. Incubate at room temperature for 60 minutes.
-
Quenching: Add quenching buffer to the reaction to stop the reaction by quenching the unreacted DBCO-PEG4-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification of Activated Antibody: Remove the unreacted DBCO-PEG4-NHS ester using a spin desalting column or dialysis.
-
Conjugation: Add the azide-modified payload to the purified DBCO-functionalized antibody. Incubate overnight at 4°C.
-
Final Purification: Purify the ADC using SEC or Hydrophobic Interaction Chromatography (HIC) to remove unreacted payload and other impurities.
-
Characterization: Determine the DAR and assess the purity and stability of the final ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for its determination.
Protocol 3: DAR Determination by HIC
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Data Analysis: The different ADC species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity, allowing for the calculation of the average DAR from the integrated peak areas.
ADC Stability Assessment
Evaluating the stability of the linker is crucial to ensure the ADC remains intact in circulation.
Protocol 4: Linker Stability Assay
Materials:
-
Purified ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mouse or human serum
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC at 37°C in both PBS and serum.
-
Sampling: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC remaining over time.
-
Data Analysis: Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the ADC in different media.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Comparative workflows for ADC synthesis.
Caption: Workflow for DAR analysis by HIC.
Conclusion: Making the Right Choice
The selection between this compound and DBCO linkers is a critical decision in the design of an ADC and is highly dependent on the specific requirements of the therapeutic candidate.
Choose a DBCO linker when:
-
Rapid reaction kinetics are essential: For time-sensitive conjugation processes or when working with particularly labile payloads.
-
Steric hindrance of the azide is minimal: For efficient conjugation to accessible primary and secondary azides.
Choose a this compound linker when:
-
Enhanced stability is a priority: For ADCs requiring longer in vivo circulation times or when the manufacturing process involves reducing agents.
-
Lower lipophilicity and smaller size are advantageous: To potentially improve the solubility, reduce aggregation, and optimize the pharmacokinetic profile of the final ADC.
By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the specific antibody, payload, and desired therapeutic application, researchers can select the optimal tool to engineer the next generation of effective and safe antibody-drug conjugates.
A Head-to-Head Comparison of BCN-PEG4-Ts and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker not only connects the cytotoxic payload to the antibody but also significantly influences the overall stability, solubility, and pharmacokinetic profile of the ADC. This guide provides a detailed, data-driven comparison of two prominent non-cleavable linkers: the modern BCN-PEG4-Ts, which utilizes click chemistry, and the conventional SMCC linker.
This comparison guide delves into the fundamental mechanisms, conjugation efficiencies, stability, and hydrophilicity of this compound and SMCC linkers. By presenting available quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
At a Glance: this compound vs. SMCC
| Feature | This compound Linker | SMCC Linker |
| Full Name | Bicyclo[6.1.0]nonyne-PEG4-Tosyl | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | Amine-to-Thiol ligation (NHS ester and Maleimide chemistry) |
| Reactive Groups | BCN (Bicyclo[6.1.0]nonyne) reacts with azides. | NHS ester reacts with primary amines (e.g., lysine). Maleimide reacts with thiols (e.g., cysteine). |
| Bioorthogonality | High: Reacts with azide groups, which are absent in native biological systems. | Moderate: Relies on the presence of specific amino acid residues (lysine and cysteine). |
| Key Advantage | Bioorthogonal reaction, hydrophilic PEG spacer enhances solubility. | Well-established and widely used in approved ADCs like Kadcyla®. |
| Potential Drawback | Can exhibit instability under certain acidic conditions. | The maleimide group can undergo a retro-Michael reaction, leading to payload loss. |
Mechanism of Action
The conjugation strategies for this compound and SMCC are fundamentally different, which has significant implications for experimental design and the properties of the final conjugate.
This compound participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a type of "click chemistry" that is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes. The BCN (bicyclo[6.1.0]nonyne) group on the linker reacts specifically with an azide group that has been introduced onto one of the biomolecules to be conjugated (e.g., an antibody or a payload).
SMCC is a heterobifunctional crosslinker with two distinct reactive groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond. The maleimide group reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond. This conjugation is a two-step process, often requiring the initial activation of one molecule before the addition of the second.
Performance Comparison: Stability and Hydrophilicity
The stability of the linker and the overall hydrophilicity of the resulting bioconjugate are critical for in vivo applications.
Stability:
While both linkers form stable covalent bonds, the maleimide-thiol linkage of SMCC conjugates can be susceptible to a retro-Michael reaction, particularly in the presence of competing thiols like glutathione in the intracellular environment, which can lead to premature payload release. The triazole linkage formed by the BCN linker in a SPAAC reaction is generally considered to be highly stable. However, the BCN moiety itself can show some instability under acidic conditions.
Hydrophilicity:
The this compound linker incorporates a polyethylene glycol (PEG) spacer. This PEG4 moiety significantly increases the hydrophilicity of the linker and the resulting conjugate. This enhanced water solubility can help to prevent aggregation, which is a common issue with hydrophobic payloads, and can improve the pharmacokinetic properties of the bioconjugate. In contrast, the SMCC linker is more hydrophobic, which can contribute to the aggregation of the final ADC, especially at higher drug-to-antibody ratios (DAR).
Experimental Protocols
The following are generalized protocols for the conjugation of a payload to an antibody using either this compound or SMCC linkers. These protocols should be optimized for specific applications.
This compound Conjugation via SPAAC
This protocol assumes one of the molecules (e.g., the antibody) has been pre-functionalized with an azide group.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-Payload
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound-Payload in anhydrous DMSO to a stock concentration of 10 mM.
-
Ensure the azide-modified antibody is at a suitable concentration in PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Add a 3- to 5-fold molar excess of the this compound-Payload stock solution to the azide-modified antibody solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound-Payload and any potential aggregates by size-exclusion chromatography (SEC).
-
SMCC Two-Step Conjugation
This protocol describes the conjugation of a thiol-containing payload to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Antibody Activation with SMCC:
-
Dissolve SMCC in anhydrous DMSO or DMF to a 10 mM stock solution immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 7.2-7.5.
-
-
Conjugation to Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio should be optimized for the desired DAR.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
The final antibody-drug conjugate can be purified using size-exclusion chromatography to remove any unreacted components.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the conjugation workflows for both this compound and SMCC linkers.
A Comparative Analysis of the Reaction Kinetics of BCN-PEG4 with Various Azides in Strain-Promoted Azide-Alkyne Cycloaddition
In the realm of bioconjugation and pharmaceutical development, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands as a cornerstone of copper-free click chemistry. The selection of the appropriate azide and reaction conditions is critical for achieving optimal conjugation efficiency. This guide provides a comparative analysis of the reaction kinetics of Bicyclononyne (BCN), the reactive moiety in BCN-PEG4-Ts, with a variety of azide compounds, supported by experimental data and detailed protocols.
The reactivity in SPAAC reactions is quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. The data presented below has been compiled from various studies to illustrate the impact of azide structure and solvent on the reaction rate with BCN.
Quantitative Comparison of Reaction Kinetics
The following table summarizes the second-order rate constants for the reaction of BCN with different azides under various conditions.
| Strained Alkyne | Azide | Diastereomer | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | endo | CD₃CN/D₂O (1:2) | 0.29[1][2] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | exo | CD₃CN/D₂O (1:2) | 0.19[1][2] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | endo | Not Specified | 0.14[1] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | exo | Not Specified | 0.11 |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | endo | DMSO | 0.15 |
| BCN derivative (9) | 2-azidoethanol (8) | Not Applicable | Water | 0.19 - 0.21 |
| BCN (1a) | Fluoroalkyl Azide (2a) | Not Applicable | THF/Water (9:1) | 16-fold faster than non-fluorinated azide |
| BCN (1a) | Alkyl Azide (4) | Not Applicable | THF/Water (9:1) | Slower than fluoroalkyl azide |
Note: Reaction rates are sensitive to solvent polarity, with more polar solvents generally leading to faster kinetics. The diastereomeric form of BCN also influences the reaction rate, with the endo isomer typically being more reactive than the exo isomer.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing kinetic data. Below are representative protocols for determining SPAAC reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
1. Kinetic Analysis by ¹H NMR Spectroscopy
This method follows the disappearance of a reactant peak over time to determine the reaction rate.
-
Materials:
-
BCN-containing molecule
-
Azide-containing molecule
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare stock solutions of the BCN reagent, the azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
Quickly acquire an initial ¹H NMR spectrum at t=0.
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k₂) multiplied by the initial concentration of the reactant in excess, from which k₂ can be determined.
-
2. Kinetic Analysis by HPLC
This method monitors the formation of the triazole product over time.
-
Materials:
-
BCN-containing molecule
-
Azide-containing molecule
-
Solvent (e.g., Acetonitrile/Water)
-
Internal standard (e.g., benzylamine)
-
HPLC system with a suitable column
-
-
Procedure:
-
Prepare stock solutions of the BCN reagent, the azide, and the internal standard in a suitable solvent like DMSO.
-
Initiate the reaction by mixing the reactants in a defined solvent system (e.g., ACN/H₂O 1:2) to achieve a final concentration of, for instance, 500 µM for all compounds.
-
At various time points, take aliquots of the reaction mixture and quench the reaction if necessary.
-
Inject the samples into the HPLC system.
-
Monitor the formation of the product peak and/or the disappearance of the reactant peaks.
-
Generate a calibration curve for the product to quantify its concentration at each time point.
-
Determine the second-order rate constant by plotting the appropriate concentration-time relationship.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetics of a SPAAC reaction.
References
Navigating Bioconjugation: A Comparative Guide to the Plasma Stability of BCN-PEG4-Ts and its Alternatives
For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the stability of the linker connecting the antibody to the payload is a critical parameter dictating therapeutic efficacy and safety. This guide provides an objective comparison of the stability of BCN-PEG4-Ts conjugates in human plasma against two prominent alternatives: Dibenzocyclooctyne (DBCO) and Trans-cyclooctene (TCO) based conjugates.
The choice of a bioorthogonal linker is a pivotal decision in the design of targeted therapeutics. An ideal linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and diminished therapeutic windows. This comparison focuses on the stability of conjugates formed via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using BCN and DBCO, and Inverse-Electron-Demand Diels-Alder (IEDDA) chemistry using TCO.
Comparative Stability in Human Plasma
The stability of a conjugate in human plasma is a key indicator of its potential in vivo performance. While direct head-to-head studies with identical antibody and payload constructs are limited in publicly available literature, existing data for similar ADC constructs provide valuable insights into the relative stability of these linker technologies.
| Linker Technology | Conjugation Chemistry | Reported Plasma Stability | Key Considerations |
| BCN-PEG4 | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High stability reported for BCN-based ADCs, with minimal degradation observed in human plasma over periods of up to 28 days.[1] | BCN is noted for its relatively smaller size and increased hydrophilicity compared to DBCO, which can be advantageous for the pharmacokinetic properties of the final conjugate. It has also shown greater stability in the presence of reducing agents like glutathione.[2][3] |
| DBCO-PEG4 | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO-based ADCs also exhibit high stability in human plasma, with studies showing no significant degradation over extended incubation periods.[1] | DBCO generally offers faster reaction kinetics compared to BCN.[2] However, it can be less stable in the presence of thiols. |
| TCO-PEG4 | Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO-tetrazine ligation is known for its exceptionally fast reaction rates. While specific long-term plasma stability data for TCO-PEG4 ADCs is less prevalent in comparative studies, the resulting dihydropyridazine linkage is generally considered stable. | The stability of TCO itself can be a concern, as it can be susceptible to isomerization to a less reactive cis-isomer, particularly in the presence of thiols or copper. |
Note: The stability of an ADC is influenced by multiple factors beyond the linker, including the specific antibody, the nature of the payload, and the conjugation site. The data presented is for general comparison and specific results may vary.
Experimental Protocol: In Vitro Human Plasma Stability Assay for ADC Conjugates
This protocol outlines a general procedure for assessing the in vitro stability of this compound, DBCO-PEG4, and TCO-PEG4 conjugated antibodies in human plasma.
Objective: To determine the rate of degradation or payload release of an ADC conjugate in human plasma over time.
Materials:
-
ADC conjugate (this compound, DBCO-PEG4, or TCO-PEG4 conjugated)
-
Pooled human plasma (from at least three donors, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes (e.g., polypropylene microcentrifuge tubes)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the pooled human plasma at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation:
-
Dilute the ADC conjugate to a final concentration of 1 µM in pre-warmed human plasma.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot of the incubation mixture. The 0-hour time point serves as the baseline.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the plasma aliquot to a tube containing 3 volumes of cold acetonitrile with a suitable internal standard.
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC conjugate remaining at each time point. This is often achieved by monitoring the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
-
Data Analysis:
-
Calculate the percentage of the intact ADC conjugate remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining conjugate against time to determine the degradation kinetics and calculate the in vitro half-life (t1/2) in human plasma.
-
Workflow for ADC Plasma Stability Assay
Caption: A generalized workflow for determining the in vitro plasma stability of ADC conjugates.
Signaling Pathways and Logical Relationships
The choice between these bioorthogonal chemistries involves a trade-off between reaction kinetics and stability, which is influenced by the specific biological environment.
Decision Pathway for Linker Selection
Caption: A simplified decision-making pathway for selecting a bioorthogonal linker based on key experimental requirements.
References
The Balancing Act: How PEG Linker Length Dictates ADC Efficacy and Pharmacokinetics
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate interplay of its three core components: the antibody, the cytotoxic payload, and the linker. Among these, the linker, particularly the length of a polyethylene glycol (PEG) spacer, has emerged as a critical determinant of an ADC's therapeutic index. The inclusion of PEG linkers can significantly modulate the physicochemical and pharmacological properties of ADCs, impacting everything from solubility and stability to in vivo efficacy and safety. This guide provides an objective comparison of how varying PEG linker lengths influence ADC performance, supported by experimental data and detailed methodologies.
The conjugation of potent, often hydrophobic, cytotoxic payloads to large antibody molecules can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2][3] Hydrophilic PEG linkers are incorporated into ADC design to counteract these issues.[4][5] The flexible, hydrophilic nature of the PEG chain forms a "hydration shell" around the payload, enhancing the overall solubility of the ADC, preventing aggregation, and enabling higher drug-to-antibody ratios (DARs) without compromising stability. This, in turn, influences the ADC's pharmacokinetic (PK) profile, generally leading to a longer circulation half-life and increased accumulation in tumor tissues.
Comparative Analysis of ADC Performance by PEG Linker Length
The length of the PEG chain is a parameter that can be fine-tuned to optimize the therapeutic window of an ADC. While longer PEG linkers often enhance pharmacokinetic properties, there can be a trade-off with in vitro potency. The optimal length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.
In Vitro Cytotoxicity
The effect of PEG linker length on in vitro cytotoxicity can vary. In some instances, the inclusion of a PEG linker has no significant impact on potency. However, other studies have reported a decrease in cytotoxicity with longer PEG chains, potentially due to steric hindrance affecting payload release or interaction with its intracellular target.
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| Non-PEGylated | αCD30-MMAE | CD30+ Lymphoma Lines | Comparable to PEGylated | |
| PEG2 | αCD30-MMAE | CD30+ Lymphoma Lines | Comparable to non-PEGylated | |
| PEG4 | αCD30-MMAE | CD30+ Lymphoma Lines | Comparable to non-PEGylated | |
| PEG8 | αCD30-MMAE | CD30+ Lymphoma Lines | Comparable to non-PEGylated | |
| PEG12 | αCD30-MMAE | CD30+ Lymphoma Lines | Comparable to non-PEGylated | |
| PEG24 | RS7-MMAE | Trop-2 Positive | Not specified, but ADC was highly effective | |
| No PEG | ZHER2-MMAE (Affibody) | HER2+ | Baseline | |
| 4 kDa PEG | ZHER2-MMAE (Affibody) | HER2+ | 4.5-fold reduction vs. No PEG | |
| 10 kDa PEG | ZHER2-MMAE (Affibody) | HER2+ | 22-fold reduction vs. No PEG |
Pharmacokinetics
A clear trend emerges when examining the impact of PEG linker length on pharmacokinetics. Increasing the length of the PEG chain generally leads to improved PK profiles, characterized by a longer plasma half-life and increased exposure (Area Under the Curve, AUC). This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.
| Linker | Animal Model | Half-life (t1/2) | Plasma Clearance | AUC | Reference |
| Non-PEGylated | Mice | Baseline | Highest | Lowest | |
| PEG2 | Mice | Increased vs. Non-PEGylated | Lower than Non-PEGylated | Increased vs. Non-PEGylated | |
| PEG4 | Mice | Increased vs. Non-PEGylated | Lower than Non-PEGylated | Increased vs. Non-PEGylated | |
| PEG8 | Mice | Significantly Increased | Significantly Lower | Significantly Increased | |
| PEG12 | Mice | Significantly Increased | Significantly Lower | Significantly Increased | |
| PEG24 | Mice | Significantly Increased | Significantly Lower | Significantly Increased | |
| No PEG (HM) | Mice | 19.6 min | - | - | |
| 4 kDa PEG (HP4KM) | Mice | 49.2 min (2.5-fold increase) | - | - | |
| 10 kDa PEG (HP10KM) | Mice | 219.0 min (11.2-fold increase) | - | - |
In Vivo Efficacy
The improvements in pharmacokinetics conferred by longer PEG linkers often translate to enhanced in vivo efficacy. The extended circulation time allows for greater accumulation of the ADC in the tumor, leading to more potent anti-tumor activity.
| Linker | Tumor Model | Tumor Growth Inhibition | Reference |
| Non-PEGylated | L540cy Xenograft | 11% decrease in tumor weight | |
| PEG2 | L540cy Xenograft | 35-45% decrease in tumor weight | |
| PEG4 | L540cy Xenograft | 35-45% decrease in tumor weight | |
| PEG8 | L540cy Xenograft | 75-85% decrease in tumor weight | |
| PEG12 | L540cy Xenograft | 75-85% decrease in tumor weight | |
| PEG24 | L540cy Xenograft | 75-85% decrease in tumor weight | |
| No PEG (HM) | NCI-N87 Tumor Model | Less effective | |
| 10 kDa PEG (HP10KM) | NCI-N87 Tumor Model | Most ideal therapeutic ability |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of studies evaluating the impact of PEG linker length on ADC performance.
ADC Synthesis and Characterization
-
Antibody Modification: The monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. A PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification and Characterization: The resulting ADC is purified using techniques like size exclusion chromatography (SEC) to remove unconjugated payload and linker. The final product is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with varying PEG linker lengths for a defined period (e.g., 96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or CCK-8) or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Sample Analysis: The concentration of the total antibody or the ADC in plasma is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.
In Vivo Efficacy Study in Xenograft Models
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.
-
Treatment Initiation: Once tumors reach a predefined size, mice are randomized into treatment groups and administered with ADCs of varying PEG linker lengths, a vehicle control, and potentially an unconjugated antibody control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of action of ADCs, the following diagrams are provided.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
BCN-PEG4-Ts: A Superior Click Chemistry Linker for Stability-Critical Applications
In the landscape of bioconjugation and drug development, the choice of a chemical linker is paramount to the success of creating stable and effective molecular conjugates. Among the array of "click chemistry" tools, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a leading strategy due to its bioorthogonality. This guide provides a comprehensive comparison of Bicyclo[6.1.0]nonyne (BCN)-based linkers, specifically BCN-PEG4-Ts, with other prominent click chemistry reagents, offering researchers and drug development professionals a data-driven basis for linker selection.
Introduction to Click Chemistry and the Rise of SPAAC
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for creating complex biomolecules. The primary advantage of SPAAC over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) is its biocompatibility, as it eliminates the need for a cytotoxic copper catalyst.[1] This makes SPAAC, and by extension BCN linkers, highly suitable for in vivo studies and live-cell imaging.[1]
This compound: Structure and Inherent Advantages
This compound is a heterobifunctional linker featuring a strained BCN moiety for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a tosyl (Ts) leaving group for attachment to nucleophiles. The key advantages stemming from this structure include:
-
Enhanced Stability: A critical, often overlooked, aspect of bioorthogonal linkers is their stability in the presence of endogenous nucleophiles like thiols. Glutathione (GSH), a highly abundant intracellular thiol, can react with and consume bioorthogonal reagents. Studies have demonstrated that BCN is significantly more stable in the presence of GSH compared to another common SPAAC linker, dibenzocyclooctyne (DBCO).[1][2]
-
Reduced Lipophilicity: Compared to the larger and more lipophilic DBCO, BCN's smaller size can be advantageous for the overall solubility and pharmacokinetic properties of the final bioconjugate.[2]
-
Hydrophilic Spacer: The integrated PEG4 spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific binding in biological systems.
Comparative Performance Data
The selection of a bioorthogonal linker is a multi-faceted decision that often involves a trade-off between reaction speed and stability. The following tables summarize key quantitative data for BCN in comparison to its main alternatives: DBCO and the trans-cyclooctene (TCO)-tetrazine system, which utilizes Inverse-Electron-Demand Diels-Alder (IEDDA) chemistry.
Table 1: Reaction Kinetics Comparison
Reaction speed is a critical parameter, particularly when working with low concentrations of biomolecules or when rapid conjugation is required in vivo. While BCN's reactivity can be enhanced with electron-deficient azides, IEDDA chemistry is generally orders of magnitude faster than SPAAC.
| Reaction Pair | Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| BCN + Azide | SPAAC | ~0.14 - 1.0 | Rate is dependent on the specific azide and solvent conditions. |
| DBCO + Azide | SPAAC | ~1.0 - 2.0 | Generally faster than BCN. |
| TCO + Tetrazine | IEDDA | >1,000 - 10⁶ | Exceptionally rapid; rates can be tuned by modifying tetrazine electronics. |
Table 2: Stability Comparison
The stability of the reactive handle is crucial for multi-step syntheses and for applications in complex biological media. BCN demonstrates superior stability in the presence of common biological reducing agents compared to DBCO.
| Linker | Condition | Stability (Half-life, t½) | Reference(s) |
| BCN | Glutathione (GSH) | ~6 hours | **** |
| DBCO | Glutathione (GSH) | ~71 minutes | |
| BCN | Intracellular Environment (Immune Phagocytes) | Low stability; 79% degraded after 24h | **** |
| DBCO | Intracellular Environment (Immune Phagocytes) | Moderate stability; 36% degraded after 24h | |
| TCO | Biological Media (e.g., serum containing thiols/copper) | Susceptible to isomerization to less reactive cis-isomer. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes, the following diagrams illustrate the core reaction mechanisms and a typical experimental workflow for creating an antibody-drug conjugate (ADC).
Figure 1: Core reaction schemes for SPAAC and IEDDA bioorthogonal chemistries.
Figure 2: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Experimental Protocols
Below are generalized protocols for the bioconjugation of a protein with an azide partner using a BCN-PEG4 linker.
Protocol 1: Site-Specific Introduction of an Azide Handle onto an Antibody
This protocol describes a general method for introducing an azide group onto an antibody. For a more homogeneous product, site-specific methods are recommended.
-
Materials:
-
Monoclonal Antibody
-
Azido-PEG4-NHS Ester
-
Anhydrous DMSO
-
Spin desalting column
-
-
Procedure:
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Remove excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Protocol 2: Synthesis of the ADC via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the final conjugation step between the azide-modified antibody and a BCN-functionalized payload.
-
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-PEG4-payload
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system
-
-
Procedure:
-
To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-PEG4-payload dissolved in a minimal amount of DMSO (the final DMSO concentration should be below 10% v/v).
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours with gentle end-over-end mixing. The reaction time can be optimized, but overnight incubation is often sufficient for high yields.
-
Purify the ADC using an SEC system to remove unreacted BCN-PEG4-payload and any potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC and concentrate if necessary using centrifugal filter units.
-
Conclusion: When to Choose this compound
The selection between this compound and other click chemistry linkers is highly dependent on the specific requirements of the bioconjugation application.
-
This compound is the superior choice for applications where stability in complex biological media is paramount. Its enhanced stability in the presence of reducing agents like glutathione makes it a more robust option for certain in vivo or long-incubation experiments compared to DBCO.
-
DBCO linkers are often favored for their rapid reaction kinetics, which can be advantageous for time-sensitive experiments or when working with particularly sensitive biomolecules.
-
For applications demanding the fastest possible reaction rates, such as in vivo imaging with low-concentration reagents, the TCO-tetrazine IEDDA system is unparalleled.
While the absolute reaction kinetics of BCN may be slower than some alternatives, its tunable reactivity and enhanced stability provide researchers with a reliable and powerful tool for bioorthogonal conjugation. For applications where biological inertness and stability are the primary concerns, BCN-based linkers hold a distinct and significant advantage.
References
A Comparative Guide to the Characterization of BCN-PEG4-Ts and Alternative Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for characterizing the bifunctional linker BCN-PEG4-Ts and its common alternatives, DBCO-PEG4-Ts and Maleimide-PEG4-Ts. The selection of an appropriate linker is critical in the development of bioconjugates, such as antibody-drug conjugates (ADCs), and robust analytical characterization is paramount to ensure the quality, consistency, and performance of the final product. This document outlines the key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection and characterization of these important reagents.
Overview of this compound and its Alternatives
Bifunctional linkers are essential tools in bioconjugation, enabling the covalent attachment of two different molecules. This compound is a popular choice, featuring a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a biocompatible tetraethylene glycol (PEG4) spacer, and a tosylate (Ts) group for reaction with nucleophiles. However, depending on the specific application, alternative linkers with different reactive moieties may be more suitable. This guide focuses on two common alternatives:
-
DBCO-PEG4-Ts: Dibenzocyclooctyne (DBCO) is another strained alkyne used for SPAAC, often exhibiting faster reaction kinetics than BCN.
-
Maleimide-PEG4-Ts: The maleimide group provides a thiol-reactive handle, commonly used for conjugation to cysteine residues in proteins.
The choice between these linkers often depends on factors such as the desired reaction kinetics, the stability of the linker under specific experimental conditions, and the functional groups available on the biomolecule to be conjugated.
Comparative Analytical Characterization
The comprehensive characterization of these bifunctional linkers is crucial to confirm their identity, purity, and stability. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Key Physicochemical Properties
| Property | This compound | DBCO-PEG4-Ts | Maleimide-PEG4-Ts |
| Molecular Formula | C₂₆H₃₇NO₈S | C₃₃H₃₅NO₈S | C₂₁H₂₇NO₉S |
| Molecular Weight | 523.64 g/mol | 621.71 g/mol | 485.51 g/mol |
| Purity (Typical) | >95% | >95% | >95% |
| Reactive Group 1 | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) | Maleimide |
| Reactive Group 2 | Tosylate (Ts) | Tosylate (Ts) | Tosylate (Ts) |
| Spacer | PEG4 | PEG4 | PEG4 |
Table 2: Comparative Reactivity and Stability
| Feature | BCN | DBCO | Maleimide |
| Reaction with Azides | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Not Applicable |
| Reaction with Thiols | Generally stable | Less stable than BCN | Highly reactive |
| Relative Reaction Kinetics (SPAAC) | Moderate | Fast | Not Applicable |
| Stability in Presence of Reducing Agents (e.g., TCEP) | More stable | Less stable | Unstable |
Note: The data in the tables above is compiled from various sources and may vary slightly depending on the specific supplier and batch.
Detailed Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound conjugates and their alternatives. Both ¹H NMR and ¹³C NMR are utilized to verify the presence of the key functional groups and the integrity of the PEG spacer.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Expected ¹H NMR Chemical Shifts (Illustrative - based on related structures)
-
This compound:
-
Aromatic protons (tosyl group): ~7.3-7.8 ppm (multiplets)
-
PEG spacer (-OCH₂CH₂O-): ~3.5-3.7 ppm (multiplet)
-
BCN protons: ~0.8-2.5 ppm (complex multiplets)
-
Methyl group (tosyl): ~2.4 ppm (singlet)
-
-
DBCO-PEG4-Ts:
-
Aromatic protons (DBCO and tosyl groups): ~7.0-7.8 ppm (complex multiplets)
-
PEG spacer (-OCH₂CH₂O-): ~3.5-3.8 ppm (multiplet)
-
Methyl group (tosyl): ~2.4 ppm (singlet)
-
-
Maleimide-PEG4-Ts:
-
Maleimide protons: ~6.7 ppm (singlet)
-
Aromatic protons (tosyl group): ~7.3-7.8 ppm (multiplets)
-
PEG spacer (-OCH₂CH₂O-): ~3.5-3.7 ppm (multiplet)
-
Methyl group (tosyl): ~2.4 ppm (singlet)
-
Disclaimer: The exact chemical shifts may vary depending on the solvent and other experimental conditions. The data provided is for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the linker and to assess its purity by identifying any potential side-products. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in a 1:1 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of 10 µM using the mobile phase as the diluent.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (MS) Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 2000 m/z.
-
-
Data Analysis: Use the instrument's software to analyze the resulting mass spectrum. The expected monoisotopic mass for the protonated molecule ([M+H]⁺) should be observed.
Expected Mass-to-Charge Ratios ([M+H]⁺)
-
This compound: 524.23 m/z
-
DBCO-PEG4-Ts: 622.22 m/z
-
Maleimide-PEG4-Ts: 486.15 m/z
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of bifunctional linkers. A reversed-phase HPLC method is typically employed.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the linker in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient, for example, from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where a component of the molecule absorbs (e.g., 254 nm for the aromatic rings). If the chromophore is weak, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the compound.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the characterization of bifunctional linkers.
Caption: General workflow for the analytical characterization of bifunctional linkers.
Caption: A simplified workflow for LC-MS analysis of bifunctional linkers.
Conclusion
The thorough analytical characterization of this compound and its alternatives is a critical step in the development of robust and reliable bioconjugates. The choice of linker should be guided by the specific requirements of the application, including reactivity, stability, and the nature of the biomolecule. By employing a combination of NMR, Mass Spectrometry, and HPLC, researchers can confidently verify the structure, purity, and identity of these essential reagents, ensuring the quality and reproducibility of their downstream applications. This guide provides a foundational framework for these analytical endeavors.
A Comparative Guide to Cytotoxicity Assays for ADCs Synthesized with BCN-PEG4-Ts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) synthesized with BCN-PEG4-Ts linkers against alternatives. The information herein is supported by experimental data and includes detailed protocols for standard cytotoxicity assays, enabling informed decisions in ADC development.
Introduction to ADC Linkers and Cytotoxicity
Antibody-Drug Conjugates (ADCs) are a cornerstone of targeted cancer therapy, leveraging the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The linker, which connects the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetic profile, and mechanism of payload release.
Cytotoxicity assays are indispensable in vitro tools for quantifying the potency of ADCs and comparing the efficacy of different linker-payload combinations.[1][2] This guide focuses on ADCs synthesized using this compound, a non-cleavable linker that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation.[3] The performance of this linker is contextualized by comparing it with widely used cleavable and other non-cleavable linker technologies.
This compound Linker Profile:
-
Conjugation Chemistry: BCN (Bicyclo[6.1.0]nonyne) group reacts with azide-modified molecules via copper-free click chemistry (SPAAC).
-
Key Features:
-
The PEG4 spacer enhances hydrophilicity, which can improve solubility and pharmacokinetic properties.
-
As a non-cleavable linker, it relies on the complete lysosomal degradation of the antibody to release the payload. This can lead to enhanced plasma stability and a potentially wider therapeutic window.
-
Comparative Cytotoxicity Data
The in vitro cytotoxicity of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of a cancer cell population by 50%.
While direct, head-to-head IC50 data for ADCs using this compound versus other linkers in a single study is limited, the following tables compile representative data from various studies to facilitate an indirect comparison. It is crucial to consider that IC50 values are influenced by the specific antibody, payload, cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Linker Technologies
| Cell Line (HER2 Expression) | Linker Type | Payload | Representative IC50 (ng/mL) | Representative IC50 (nM) | Reference |
| NCI-N87 (High) | Cys-linker (Non-cleavable) | MMAE | Not Reported | 0.019 | |
| HCC1954 (High) | Cys-linker (Non-cleavable) | MMAE | Not Reported | 0.011 | |
| BT-474 (High) | Cys-linker (Non-cleavable) | MMAE | Not Reported | 0.014 | |
| SK-BR-3 (High) | Val-Cit (Cleavable) | MMAE | Not Reported | 0.29 | |
| JIMT-1 (Medium) | mavg-Gly-Gly (Cleavable) | MMAU | Not Reported | ~2-4 | |
| MDA-MB-468 (Negative) | Cys-linker (Non-cleavable) | MMAE | Not Reported | 14.03 | |
| MCF-7 (Negative) | Cys-linker (Non-cleavable) | MMAE | Not Reported | 12.79 |
Note: Lower IC50 values indicate higher potency. Data is illustrative and varies based on experimental specifics.
Table 2: Comparison of Common ADC Linker Technologies
| Linker Type | Linker Example | Mechanism of Payload Release | Advantages | Disadvantages |
| Non-Cleavable, PEGylated (Click Chemistry) | This compound | Lysosomal degradation of the antibody. | High plasma stability, potentially reduced off-target toxicity, and improved pharmacokinetics due to PEG spacer. | Payload release can be slower and is dependent on antibody degradation. |
| Cleavable, Peptide | Val-Cit-PABC | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | Efficient intracellular payload release; potential for bystander killing effect. | Potential for premature cleavage in circulation, leading to off-target toxicity. |
| Non-Cleavable, Non-PEGylated | SMCC | Lysosomal degradation of the antibody. | High plasma stability, leading to a potentially wider therapeutic window. | Can be more hydrophobic, potentially leading to aggregation. |
Experimental Protocols
Accurate and reproducible cytotoxicity data is contingent on meticulously executed experimental protocols. Below are detailed methodologies for common assays used to evaluate ADC potency.
Protocol 1: MTT-Based Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
ADC constructs and controls (unconjugated antibody, free payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and controls in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors like MMAE).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: ATP-Based Luminescent Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is directly proportional to the number of viable cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
ADC constructs and controls
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare and add serial dilutions of the ADC and controls as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability relative to untreated controls and determine the IC50 value as described previously.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro cytotoxicity assay for an ADC.
Caption: General workflow for an ADC in vitro cytotoxicity assay.
Signaling Pathway for MMAE Payload
The ultimate cytotoxic effect of an ADC is dictated by its payload. Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.
Caption: MMAE-induced apoptotic signaling pathway.
References
Safety Operating Guide
Proper Disposal Procedures for BCN-PEG4-Ts
This document provides essential safety and logistical information for the proper disposal of BCN-PEG4-Ts, a bifunctional linker used in bioconjugation. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data should be confirmed with the specific product's Safety Data Sheet (SDS) and Certificate of Analysis.
| Property | Value |
| Molecular Weight | 523.64 g/mol [1] |
| Chemical Formula | C26H37NO7S |
| Appearance | No data available |
| Solubility | No data available |
Safety and Handling Precautions
While specific hazard data for this compound is limited, general laboratory safety practices are mandatory.[2] Always handle the compound in a well-ventilated area.[2] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat, should be worn at all times to prevent skin and eye contact.[2] Avoid the formation of dust and aerosols.[2]
Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of this compound and associated waste.
-
Segregation of Waste :
-
Collect all waste materials containing this compound, including unused reagent, reaction mixtures, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Container Requirements :
-
Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE) for waste collection.
-
The container must be in good condition, with no leaks or cracks.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a completed hazardous waste disposal form, detailing the contents of the container.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Spill and Decontamination Procedures :
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if aerosols are generated.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material and any contaminated surfaces into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
All materials used for decontamination should also be disposed of as hazardous waste.
-
Important Considerations :
-
Do not dispose of this compound down the drain or in the regular trash. Discharge into the environment must be avoided.
-
Always consult your institution's specific waste disposal guidelines, as regulations may vary.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling BCN-PEG4-Ts
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with BCN-PEG4-Ts. The following procedures for handling, personal protective equipment (PPE), and disposal are designed to ensure a safe laboratory environment and maintain product integrity.
Hazard Identification and Personal Protective Equipment
While a comprehensive hazard profile for this compound is not fully established, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols. Based on available safety data sheets for this compound and structurally similar compounds, the following personal protective equipment is recommended to minimize exposure risk.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from potential splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | To prevent direct skin contact.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from spills.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if aerosols are generated or when handling large quantities. | To avoid inhalation of any potential mists or vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for both safety and experimental success.
-
Preparation :
-
Ensure a well-ventilated workspace, such as a chemical fume hood.[1]
-
Assemble all necessary materials and personal protective equipment before handling the compound.
-
Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture.
-
-
Handling :
-
Wear the recommended personal protective equipment at all times.
-
Avoid direct contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
-
Post-Handling :
-
Tightly close the container after use and store it in a dry, cool, and well-ventilated place.
-
Wash hands thoroughly with soap and water after handling.
-
Decontaminate all work surfaces and equipment used.
-
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. [cite: s] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill and Emergency Procedures
In case of a spill:
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use an inert absorbent material to contain the spill.
-
Cleanup : Carefully collect the absorbed material and any contaminated solids using appropriate, non-sparking tools.
-
Disposal : Place all cleanup materials in a labeled hazardous waste container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation : Do not mix this compound waste with other waste streams. Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste.
-
Waste Containers :
-
Solid Waste : Use a designated, sealable, and clearly labeled solid chemical waste container.
-
Liquid Waste : Use a compatible, leak-proof, and sealable liquid waste container.
-
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Route : The primary disposal route is through an approved chemical waste disposal service. Discharge into the environment must be avoided.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
